Flavidin
Description
This compound has been reported in Coelogyne elata, Arundina graminifolia, and other organisms with data available.
Antioxidant from Orchidaceae species; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4,6,8(16),11(15),12-hexaene-6,13-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-11-3-8-1-2-9-4-12(17)6-13-15(9)14(8)10(5-11)7-18-13/h3-6,16-17H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOLHJKSZMURCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)O)OCC4=CC(=CC1=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232811 | |
| Record name | 5H-Phenanthro(4,5-bcd)pyran-2,7-diol, 9,10-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70232811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83924-98-5 | |
| Record name | Flavidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83924-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Phenanthro(4,5-bcd)pyran-2,7-diol, 9,10-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083924985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Phenanthro(4,5-bcd)pyran-2,7-diol, 9,10-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70232811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what is Flavidin protein
An In-Depth Technical Guide to Flavidin: The Engineered Fluorophore-Friendly Streptavidin
Introduction
This compound is an engineered variant of the protein streptavidin, designed for superior performance in bio-imaging and detection assays.[1][2][3] Developed through a process termed "amine landscaping," this compound combines ultrastable biotin-ligand binding with significantly increased fluorescence brightness upon conjugation with chemical dyes.[1][2][4] Standard methods of labeling wild-type (WT) streptavidin with N-hydroxysuccinimide (NHS) ester dyes often impair its binding affinity and can lead to fluorescence quenching.[1][2] this compound overcomes these critical limitations, making it a powerful tool for researchers in molecular biology, immunology, and drug development who require high-sensitivity detection.[1][2][5] This guide provides a comprehensive technical overview of this compound's development, biophysical properties, and its application in common experimental protocols.
Protein Engineering and Core Characteristics
The primary innovation behind this compound is the strategic removal of surface-accessible amine groups (from lysine residues) to optimize the performance of conjugated fluorophores. This "amine landscaping" approach revealed that reducing the number of potential labeling sites surprisingly decreased fluorescence quenching and thus increased overall brightness.[1][4]
Key Mutations
This compound was created by mutating all surface lysine residues of wild-type core streptavidin to arginine. A key mutation, K121R , was first identified as critical for preserving the ultrastable biotin-binding affinity that is typically damaged by dye labeling in the wild-type protein.[4] The final this compound construct removes all other surface lysines to minimize quenching and maximize brightness, resulting in a "one-amine" per subunit variant (the single remaining amine being the N-terminal α-amine).[1][4]
The amino acid sequence for this compound has been deposited in GenBank under accession number MF150043 .[4] Plasmids for bacterial expression of this compound are available through the Addgene repository (e.g., pET21-Flavidin, ID: 89881).[6][7]
Biophysical Properties
This compound was engineered to retain or improve upon the key biophysical characteristics of wild-type streptavidin. It expresses efficiently in E. coli, demonstrates high thermostability comparable to the wild-type protein, and has good solubility of at least 100 µM in PBS.[1]
Quantitative Data
The performance of this compound has been quantitatively characterized and compared to wild-type streptavidin, particularly concerning its binding kinetics after fluorescent labeling.
Table 1: Biotin-Binding Kinetics
| Protein Variant | On-rate (k_on) for Biotin-4-Fluorescein (M⁻¹s⁻¹) | Effect of Dye Labeling on Dissociation (Off-rate) | Reference |
| Wild-Type Streptavidin | 5.7 ± 0.3 x 10⁷ | Significantly accelerated dissociation | [1] |
| This compound (unlabeled) | 5.1 ± 0.7 x 10⁷ | N/A | [1] |
| This compound-635P (labeled) | 2.1 ± 0.3 x 10⁷ | No impact on dissociation; binding remains ultrastable | [1] |
Table 2: Physical and Production Characteristics
| Property | This compound | Wild-Type Streptavidin | Reference |
| Thermostability | High, similar to WT | High | [1] |
| Solubility | ≥100 µM in PBS | High | [1] |
| Expression Yield | ~23 mg/L in E. coli | ~17 mg/L in E. coli | [1] |
Experimental Workflows and Signaling Pathways
This compound is a detection reagent, not a component of a natural signaling pathway. The following diagrams illustrate the key experimental workflows in which this compound is prepared and utilized.
Caption: Workflow for conjugating this compound with an amine-reactive fluorescent dye.
Caption: General workflow for cell detection using labeled this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the conjugation and application of this compound.
Protocol: Fluorescent Labeling of this compound
This protocol describes the conjugation of this compound with an amine-reactive N-hydroxysuccinimide (NHS) ester dye.
-
Protein Preparation : Dissolve purified this compound protein in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a final concentration of at least 2 mg/mL.[8]
-
Dye Preparation : Immediately before use, dissolve the amine-reactive fluorescent dye (e.g., dye-NHS ester) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[8]
-
Molar Ratio Calculation : Determine the desired molar ratio of dye to protein. A range of ratios should be tested to find the optimal degree of labeling for a specific application, but a starting point of 10-20 moles of dye per mole of protein is common.
-
Conjugation Reaction : While gently stirring the this compound solution, slowly add the calculated volume of the reactive dye solution.[8]
-
Incubation : Allow the reaction to proceed for 1 hour at room temperature with continuous, gentle stirring, protected from light.[8]
-
Purification : Remove unreacted dye and purify the labeled this compound conjugate. This is typically achieved by passing the reaction mixture over a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS. Alternatively, dialysis can be used.
-
Characterization : Determine the protein concentration and degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye (A_max).[8] Store the final labeled this compound at 4°C, protected from light.
Protocol: Cell Staining for Flow Cytometry
This protocol outlines the use of fluorescently-labeled this compound for the detection of cell surface markers on a single-cell suspension.
-
Cell Preparation : Harvest cells and prepare a single-cell suspension. Wash the cells with an appropriate buffer (e.g., PBS with 1-2% BSA, also known as flow cytometry staining buffer). Resuspend the cells to a concentration of 1 x 10⁷ cells/mL.[9][10]
-
Aliquot and Block : Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each flow cytometry tube.[9] To prevent non-specific binding, perform an Fc receptor blocking step by adding an appropriate blocking reagent (e.g., Human Fc Receptor Binding Inhibitor or purified IgG) and incubate for 15 minutes at room temperature.[9][11]
-
Primary Antibody Staining : Without washing, add the predetermined optimal concentration of the biotinylated primary antibody that targets the cell surface protein of interest. Incubate for 20-30 minutes at 4°C in the dark.[12]
-
Wash : Add 2 mL of flow cytometry staining buffer to each tube, centrifuge the cells (e.g., 300-500 x g for 5 minutes), and decant the supernatant. Repeat for a total of two washes.[10][11]
-
Secondary Staining with this compound : Resuspend the cell pellet in the residual buffer. Add the fluorescently-labeled this compound conjugate at a predetermined optimal concentration (typically 0.5–10 µg/mL).[13] Incubate for 20-30 minutes at 4°C in the dark.
-
Final Wash : Wash the cells twice with 2 mL of flow cytometry staining buffer as described in step 4.
-
Analysis : Resuspend the final cell pellet in 200-400 µL of staining buffer and analyze the sample on a flow cytometer.[11]
Applications and Advantages
This compound is a versatile tool with broad applications in research and diagnostics.
-
Flow Cytometry : this compound's enhanced brightness allows for more sensitive and specific detection of cell populations, particularly those with low antigen expression where signals from conventionally labeled streptavidin may be indistinguishable from background.[1][3]
-
Immunohistochemistry (IHC) and Immunofluorescence (IF) : In tissue staining, the superior signal intensity of this compound conjugates can improve visualization of target proteins within their native architectural context.[2][3]
-
High-Sensitivity Assays : The combination of high signal brightness and ultrastable binding makes this compound an ideal reagent for various immunoassays (e.g., ELISA) and other detection platforms requiring robust performance.[14]
The primary advantage of this compound is its ability to resolve the trade-off between labeling efficiency and functional integrity. It allows for bright, multi-fluorophore labeling without compromising the extraordinary affinity of the streptavidin-biotin interaction, leading to improved signal-to-noise ratios and more reliable data.[1][2]
References
- 1. howarthgroup.org [howarthgroup.org]
- 2. Amine Landscaping to Maximize Protein-Dye Fluorescence and Ultrastable Protein-Ligand Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. gup.ub.gu.se [gup.ub.gu.se]
- 6. addgene.org [addgene.org]
- 7. Howarth reagents [howarthgroup.org]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
- 11. youtube.com [youtube.com]
- 12. Flow Cytometry Protocol | Abcam [abcam.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. lumiprobe.com [lumiprobe.com]
A Technical Guide to Flavidin and Streptavidin: Core Properties and Applications
For researchers, scientists, and drug development professionals, the streptavidin-biotin interaction represents one of the most powerful and versatile tools in biotechnology. This guide provides an in-depth look at the core properties of streptavidin and a key engineered variant, flavidin, with a focus on quantitative data, experimental methodologies, and practical applications.
Core Properties of Streptavidin and this compound
Streptavidin, a tetrameric protein isolated from the bacterium Streptomyces avidinii, is renowned for its extraordinarily high and specific affinity for biotin (Vitamin B7).[1][2] This interaction is one of the strongest non-covalent bonds known in nature, making it a cornerstone of numerous detection, purification, and labeling systems.[1][2]
This compound is an engineered mutant of streptavidin in which all lysine residues have been removed.[2] This modification is particularly advantageous for applications involving fluorescent labeling with amine-reactive dyes. By eliminating lysine side chains, this compound can be conjugated to such dyes at its amino terminus without impairing its biotin-binding affinity, a common issue with wild-type streptavidin.[2]
Quantitative Data Summary
The following tables summarize the key quantitative properties of both wild-type streptavidin and the this compound mutant.
| Property | Wild-Type Streptavidin | This compound (Lysine-Free Mutant) | Reference(s) |
| Molecular Weight | ~52.8 - 60 kDa (tetramer) | Not explicitly stated, but expected to be similar to wild-type | [1][2][3][4] |
| Binding Affinity (Kd) for Biotin | ≈ 10⁻¹⁴ - 10⁻¹⁵ M | Retains good biotin binding characteristics | [1][2][4] |
| Isoelectric Point (pI) | ~5-6 | Not explicitly stated | [2] |
| Optimal pH Range | Stable over a wide range | Not explicitly stated, likely similar to wild-type | [1] |
| Thermal Stability | High, denatures at ~75°C (unbound) and ~112°C (biotin-bound) | High thermostability, similar to wild-type | [2][5] |
| Structure | Tetramer of four identical subunits | Tetramer | [1][2] |
Experimental Protocols
The streptavidin-biotin system is integral to a wide array of experimental techniques. Below are detailed methodologies for some of the most common applications.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISAs are widely used for the quantification of antigens. The high affinity of the streptavidin-biotin interaction is leveraged for signal amplification, leading to enhanced sensitivity.
Materials:
-
Coating Buffer (e.g., 50 mM sodium carbonate/bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Biotinylated detection antibody
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
96-well microplate
Protocol:
-
Coating: Coat the wells of a 96-well microplate with the capture antibody diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Sample Incubation: Add standards and samples to the appropriate wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody diluted in Blocking Buffer and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate diluted in Blocking Buffer and incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding Stop Solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.[3][6]
Western Blotting
In Western blotting, the streptavidin-biotin system is used to detect biotinylated primary or secondary antibodies, offering a sensitive alternative to traditional methods.
Materials:
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Biotinylated primary or secondary antibody
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
PVDF or nitrocellulose membrane
Protocol:
-
Protein Transfer: Following SDS-PAGE, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (if biotinylated) or a non-biotinylated primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation (if needed): If the primary antibody is not biotinylated, incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP conjugate for 1 hour at room temperature.[7][8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using an imaging system.[7][8]
Immunoprecipitation / Pull-Down Assay
Streptavidin-coated beads are used to capture and purify biotinylated proteins or protein complexes from a heterogeneous mixture.
Materials:
-
Streptavidin-coated magnetic or agarose beads
-
Binding/Wash Buffer (e.g., PBS, TBS)
-
Elution Buffer (e.g., low pH glycine buffer, or SDS-PAGE sample buffer)
-
Cell lysate or protein mixture containing the biotinylated target
Protocol:
-
Bead Preparation: Wash the streptavidin beads with Binding/Wash Buffer.
-
Binding: Incubate the cell lysate containing the biotinylated target with the prepared streptavidin beads for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and discard the supernatant. Wash the beads three to five times with Binding/Wash Buffer to remove non-specific binders.
-
Elution: Elute the captured biotinylated protein from the beads using an appropriate Elution Buffer. For downstream analysis by SDS-PAGE, boiling the beads in sample buffer is a common elution method.[1][9][10]
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate common experimental workflows and the fundamental principle of streptavidin-biotin based signal amplification.
Caption: General workflow for a sandwich ELISA utilizing streptavidin-biotin detection.
Caption: Workflow for Western blotting using a biotinylated secondary antibody and streptavidin-HRP.
Caption: General workflow for an immunoprecipitation or pull-down assay using streptavidin beads.
Caption: Principle of signal amplification using the streptavidin-biotin system.
Applications in Drug Development and Research
The unique properties of the streptavidin-biotin system have made it invaluable in various stages of drug development and fundamental research.
-
Immunoassays: As detailed in the ELISA protocol, the system is crucial for developing highly sensitive diagnostic assays to detect biomarkers.[3][6]
-
Protein Purification: Streptavidin-based affinity chromatography is a powerful method for purifying biotinylated recombinant proteins or capturing protein interaction partners in pull-down assays.[1][9][10]
-
Cell Sorting and Imaging: this compound, with its amenability to fluorescent labeling, is particularly useful for cell sorting (FACS) and high-resolution imaging applications where minimizing perturbation of the target molecule is critical.
-
Drug Delivery and Targeting: The streptavidin-biotin interaction can be used to conjugate drugs or imaging agents to targeting moieties like antibodies, enabling specific delivery to target cells or tissues.
-
Nanotechnology: Streptavidin is often used as a molecular linker to assemble and functionalize nanomaterials for various biomedical applications.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. Streptavidin - Wikipedia [en.wikipedia.org]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Extremely high thermal stability of streptavidin and avidin upon biotin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. fortislife.com [fortislife.com]
- 8. novopro.cn [novopro.cn]
- 9. neb.com [neb.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
The Advent of Fluorophore-Friendly Streptavidin: A Technical Guide to Enhanced Bio-Imaging and Detection
For Immediate Release
In the landscape of modern biological research and drug development, the streptavidin-biotin interaction stands as a cornerstone for sensitive and specific molecular detection. However, the full potential of this powerful partnership has often been constrained by the inherent photophysical limitations of conventional streptavidin when paired with fluorescent reporters. This technical guide delves into the discovery and engineering of "fluorophore-friendly" streptavidin variants, offering researchers a comprehensive overview of the advancements that have led to brighter, more stable, and more accurate fluorescence-based assays.
The quest for improved streptavidin has yielded a new generation of reagents designed to minimize fluorescence quenching and enhance the quantum yield of conjugated fluorophores. These efforts have culminated in the development of novel streptavidin mutants with optimized surface chemistries and structural characteristics, leading to significant improvements in a wide array of applications, from super-resolution microscopy to high-throughput screening. This document provides an in-depth exploration of these cutting-edge developments, complete with detailed experimental protocols and comparative data to guide researchers in leveraging these advanced tools for their specific needs.
The Challenge: Overcoming Streptavidin-Induced Fluorophore Quenching
The proximity of native streptavidin's amino acid residues, particularly tryptophan, to the biotin-binding pocket can lead to significant quenching of fluorophore emissions. This phenomenon, primarily driven by Förster Resonance Energy Transfer (FRET) and other quenching mechanisms, results in reduced signal intensity and compromised assay sensitivity. Early research recognized this limitation, sparking efforts to engineer streptavidin variants that could mitigate these undesirable effects.
Engineering a Brighter Future: The Rise of Fluorophore-Friendly Streptavidin
A pivotal breakthrough in this field was the development of streptavidin variants with altered surface lysine content. By strategically mutating lysine residues, researchers were able to control the site and stoichiometry of fluorophore conjugation, thereby minimizing dye-dye interactions and reducing self-quenching.
One notable success story is the creation of "Flavidin," a streptavidin mutant containing only a single free amino group, which has demonstrated superior performance in fluorescent labeling applications.[1] Further advancements have focused on engineering monomeric streptavidin to prevent the crosslinking of biotinylated targets, a crucial consideration in live-cell imaging and single-molecule studies.[2][3]
Another significant area of innovation has been the development of streptavidin mutants with enhanced thermal and mechanical stability, such as "Traptavidin."[4][5] This variant exhibits a significantly slower biotin dissociation rate, making it ideal for applications requiring long-term signal stability.[5]
The following table summarizes the key quantitative characteristics of some of these engineered streptavidin variants compared to wild-type streptavidin.
| Streptavidin Variant | Key Feature(s) | Biotin Off-Rate (s⁻¹) | Affinity (Kd) | Reference(s) |
| Wild-Type Streptavidin | Tetrameric, high affinity | ~10⁻⁴ - 10⁻⁵ | ~10⁻¹⁵ M | [5][6] |
| This compound | Single free amino group for controlled conjugation | Not explicitly reported, focus on fluorescence enhancement | High | [1] |
| Monomeric Streptavidin (mSA) | Prevents target crosslinking | Higher than wild-type (faster dissociation) | nM range | [2] |
| Traptavidin (Tr) | 10-fold lower biotin off-rate, increased stability | ~10⁻⁶ | High | [4][5] |
| SAVSBPM18 | Reversible binding for purification | Not explicitly reported, designed for reusability | ~10⁻⁸ M | [7] |
Experimental Protocols: A Guide to Implementation
To facilitate the adoption of these advanced reagents, this section provides detailed methodologies for key experiments in the characterization and application of fluorophore-friendly streptavidin.
General Protocol for Fluorescent Labeling of Biotinylated Targets using Streptavidin Conjugates
This protocol outlines the fundamental steps for labeling biotinylated molecules with fluorescently labeled streptavidin.
Materials:
-
Biotinylated probe (e.g., antibody, nucleic acid)
-
Fluorescently labeled streptavidin conjugate
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Blocking: Incubate the sample (e.g., cells, tissue section, microarray slide) with blocking buffer for 30-60 minutes at room temperature to minimize non-specific binding.
-
Primary Incubation: Incubate the sample with the biotinylated probe at the manufacturer's recommended concentration for 60 minutes at room temperature or overnight at 4°C.
-
Washing: Wash the sample three times with wash buffer for 5 minutes each to remove the unbound biotinylated probe.
-
Secondary Incubation: Dilute the fluorescently labeled streptavidin conjugate in blocking buffer to a working concentration (typically 1-10 µg/mL). Incubate the sample with the diluted streptavidin conjugate for 30-60 minutes at room temperature, protected from light.
-
Final Washing: Wash the sample three times with wash buffer for 5 minutes each to remove unbound streptavidin conjugate.
-
Imaging/Detection: Proceed with fluorescence microscopy, flow cytometry, or other detection methods.
Biotin-4-Fluorescein Off-Rate Assay
This assay measures the dissociation rate of a biotin-fluorophore conjugate from streptavidin, providing a quantitative measure of binding stability.[4][5]
Materials:
-
Streptavidin variant
-
Biotin-4-fluorescein
-
Excess free biotin
-
Fluorometer
Procedure:
-
Incubate the streptavidin variant with a sub-stoichiometric amount of biotin-4-fluorescein to allow for binding and fluorescence quenching.
-
Initiate the dissociation reaction by adding a large excess of free biotin.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for fluorescein.
-
The rate of fluorescence increase corresponds to the off-rate of the biotin-4-fluorescein from the streptavidin variant.
Visualizing the Workflow: From Engineering to Application
The following diagrams, generated using the DOT language, illustrate the logical workflows involved in the discovery and application of fluorophore-friendly streptavidin.
Caption: Workflow for the discovery and development of engineered streptavidin variants.
Caption: Signaling pathway for indirect immunofluorescence using biotin-streptavidin.
Conclusion and Future Directions
The development of fluorophore-friendly streptavidin represents a significant leap forward in fluorescence-based detection technologies. By addressing the fundamental limitations of wild-type streptavidin, these engineered variants offer researchers unprecedented levels of sensitivity, stability, and versatility. As research in this area continues, we can anticipate the emergence of even more sophisticated streptavidin-based tools, further expanding the horizons of what is achievable in molecular and cellular imaging. Future efforts will likely focus on creating streptavidin variants with tailored spectral properties, enhanced quantum efficiencies for a broader range of fluorophores, and novel functionalities for advanced applications such as in vivo imaging and diagnostics. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the power of these innovative reagents and drive the next wave of discoveries.
References
- 1. Optimized Streptavidin for Fluorescent Labeling of Biotinylated Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. researchgate.net [researchgate.net]
- 4. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A streptavidin variant with slower biotin dissociation and increased mechanostability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avidin-Biotin Interaction | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. Engineering Streptavidin and a Streptavidin-Binding Peptide with Infinite Binding Affinity and Reversible Binding Capability: Purification of a Tagged Recombinant Protein to High Purity via Affinity-Driven Thiol Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Flavidin: A Technical Guide to its Structure, Function, and Applications
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Flavidin is an engineered form of streptavidin, a protein renowned for its remarkably high affinity for biotin.[1] Developed through a strategy known as "amine landscaping," this compound has been optimized for applications in fluorescence-based detection and imaging.[1][2] By systematically removing all surface-exposed lysine residues, this compound minimizes the quenching of conjugated fluorophores, leading to significantly brighter and more specific signals in various experimental setups.[1][3] This guide provides a comprehensive overview of the structure, function, and key applications of this compound, along with detailed experimental protocols for its production and use.
This compound Protein Structure
Core Structure and Comparison to Streptavidin
This compound is a homo-tetrameric protein, with each of its four identical subunits composed of an eight-stranded anti-parallel beta-barrel. This core structure is highly similar to that of its parent molecule, wild-type streptavidin. The biotin-binding pocket is located within this beta-barrel structure. While a specific crystal structure for the this compound mutant is not yet available in the Protein Data Bank (PDB), the structure of wild-type streptavidin (e.g., PDB ID: 1MK5) serves as an excellent reference model.[4]
Key Mutations in this compound
The defining feature of this compound is the mutation of all four native lysine (K) residues to arginine (R). These mutations are:
-
K80R
-
K121R
-
K132R
-
K134R
This "amine landscaping" approach removes the primary amines (ε-amino groups) of lysine side chains, which are the common sites for conjugation with N-hydroxysuccinimide (NHS)-ester dyes.[1][3] By eliminating these sites, dye molecules are instead conjugated to the single α-amino group at the N-terminus of each subunit, resulting in a more uniform and predictable labeling stoichiometry and, crucially, reduced dye-dye quenching.[1] The K121R mutation, in particular, has been shown to be critical for preserving the ultra-stable biotin binding after dye labeling.[1]
Function and Advantages of this compound
The primary function of this compound is to serve as a superior reagent for fluorescence-based detection and imaging techniques that rely on the streptavidin-biotin interaction. Its main advantages over wild-type streptavidin include:
-
Increased Fluorescent Brightness: By minimizing dye quenching, this compound-dye conjugates exhibit significantly higher fluorescence intensity.[1]
-
Enhanced Specificity in Cellular Imaging: The reduced non-specific binding of this compound conjugates leads to clearer images with higher signal-to-noise ratios.[1][2]
-
Preservation of Ultra-stable Biotin Binding: Despite the extensive mutations, this compound retains the exceptionally high affinity for biotin that is characteristic of streptavidin.[1]
Quantitative Data
The following tables summarize the key quantitative data available for this compound in comparison to wild-type streptavidin.
| Property | This compound | Wild-Type Streptavidin | Reference |
| Expression Yield | 23 mg/L of culture | 17 mg/L of culture | [5] |
| Solubility | at least 100 µM in PBS | High | [5] |
Table 1: Biophysical Properties of this compound
| Parameter | This compound | Wild-Type Streptavidin | Reference |
| on-rate (k_on) for biotin-4-fluorescein (M⁻¹s⁻¹) | 5.1 ± 0.7 x 10⁷ | 5.7 ± 0.3 x 10⁷ | [5] |
| Dissociation constant (K_d) for biotin | Not explicitly reported, but described as "ultrastable" and comparable to wild-type | ~10⁻¹⁴ M | [1] |
Table 2: Biotin Binding Kinetics of this compound
Note: A specific dissociation constant (Kd) for the this compound-biotin interaction has not been published, but the primary literature emphasizes that it retains the ultra-stable binding characteristic of wild-type streptavidin.
Experimental Protocols
Expression and Purification of this compound
This protocol is adapted from standard procedures for recombinant streptavidin expression in E. coli and the information provided in Jacobsen et al., 2017.[1][5][6]
5.1.1 Materials
-
E. coli expression strain (e.g., BL21(DE3))
-
pET21-Flavidin expression plasmid[1]
-
Luria-Bertani (LB) medium
-
Ampicillin
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA)
-
Iminobiotin agarose resin
-
Elution Buffer (50 mM ammonium acetate, pH 4.0)
-
Dialysis Buffer (e.g., PBS, pH 7.4)
5.1.2 Protocol
-
Transform the pET21-Flavidin plasmid into a suitable E. coli expression strain.
-
Inoculate a single colony into 50 mL of LB medium containing 100 µg/mL ampicillin and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 20 mL of Lysis Buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a pre-equilibrated iminobiotin agarose column.
-
Wash the column with 10 column volumes of Lysis Buffer.
-
Elute the bound this compound with 5 column volumes of Elution Buffer.
-
Immediately neutralize the eluted fractions with 1 M Tris-HCl, pH 8.0.
-
Pool the fractions containing this compound and dialyze extensively against PBS, pH 7.4, at 4°C.
-
Confirm the purity and concentration of the protein using SDS-PAGE and a standard protein assay.
Immunofluorescence Staining using a this compound-Dye Conjugate
This protocol describes a typical indirect immunofluorescence workflow using a biotinylated secondary antibody followed by a fluorescently labeled this compound conjugate.[7][8][9]
5.2.1 Materials
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (specific to the target protein)
-
Biotinylated secondary antibody (against the host species of the primary antibody)
-
This compound conjugated to a fluorescent dye (e.g., this compound-635P)
-
Mounting medium with DAPI
5.2.2 Protocol
-
Wash cells grown on coverslips three times with PBS.
-
Fix the cells with Fixation Buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the biotinylated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the this compound-dye conjugate (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS in the dark.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Image the slides using a fluorescence microscope with the appropriate filter sets.
Signaling Pathways and Experimental Workflows
As an engineered tool protein, this compound is not a component of a natural signaling pathway. Instead, its function is integral to various experimental workflows designed to detect and visualize biological molecules. The following diagram illustrates the logical flow of an indirect immunofluorescence experiment using this compound.
Caption: Workflow for indirect immunofluorescence using this compound.
This diagram illustrates the sequential steps of preparing and staining a biological sample to visualize a target protein. The key interaction is the high-affinity binding of the this compound-dye conjugate to the biotinylated secondary antibody, which in turn is bound to the primary antibody recognizing the protein of interest. This chain of interactions allows for the precise localization and visualization of the target protein via fluorescence microscopy.
Conclusion
This compound represents a significant advancement in the field of molecular probes for fluorescence-based applications. Its rational design, based on the principle of "amine landscaping," successfully addresses the common issue of dye-induced quenching while maintaining the robust biotin-binding properties of streptavidin. The enhanced brightness and specificity of this compound conjugates make it a valuable tool for researchers in cell biology, immunology, and diagnostics, enabling more sensitive and reliable detection of biomolecules. This guide provides the necessary technical information and protocols to facilitate the effective implementation of this compound in a research setting.
References
- 1. Protein Expression and Purification [protocols.io]
- 2. rcsb.org [rcsb.org]
- 3. projects.h-its.org [projects.h-its.org]
- 4. rcsb.org [rcsb.org]
- 5. howarthgroup.org [howarthgroup.org]
- 6. Expression, Isolation, and Purification of Soluble and Insoluble Biotinylated Proteins for Nerve Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
Flavidin from Orchidaceae: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of Orchidaceae-derived Flavidin, its Biochemical Profile, and Therapeutic Potential.
Introduction
The Orchidaceae family, one of the largest and most diverse groups of flowering plants, is a rich reservoir of unique secondary metabolites with significant pharmacological potential. Among these is this compound, a 9,10-dihydrophenanthrene derivative that has garnered interest for its bioactive properties. This technical guide provides a comprehensive overview of this compound, focusing on the Orchidaceae species that produce it, its biosynthesis, methods for its extraction and characterization, and its pharmacological activities. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Orchidaceae Species Yielding this compound
This compound has been isolated from several genera within the Orchidaceae family. The primary species known to produce this compound are listed below.
| Genus | Species | Reference(s) |
| Coelogyne | C. elata, C. longipes, C. flavida | [1] |
| Arundina | A. graminifolia | [1] |
| Pholidota | P. articulata | |
| Otochilus | O. fusca |
Chemical Profile of this compound
This compound is a member of the phenanthrene class of organic compounds. Its chemical structure and properties are summarized in the table below.
| Parameter | Value |
| Molecular Formula | C₁₅H₁₂O₃ |
| Molecular Weight | 240.25 g/mol |
| IUPAC Name | 9,10-dihydro-5H-phenanthro[4,5-bcd]pyran-2,7-diol |
| PubChem CID | 158594 |
| CAS Number | 83924-98-5 |
Biosynthesis of this compound in Orchidaceae
The biosynthesis of this compound in orchids proceeds through the phenylpropanoid pathway, which is a major route for the synthesis of a wide variety of plant secondary metabolites. The pathway involves the conversion of the amino acid L-phenylalanine into various phenolic compounds. While the specific enzymatic steps for this compound are not fully elucidated, the general pathway for the formation of dihydrophenanthrenes in Orchidaceae is understood.
Experimental Protocols
Extraction and Isolation of this compound
The following is a generalized protocol for the extraction and isolation of this compound from Orchidaceae plant material, based on commonly used phytochemical techniques.
Methodology:
-
Plant Material Preparation: Freshly collected plant material (e.g., whole plants or specific organs of Coelogyne flavida) is washed, air-dried in the shade, and then pulverized into a coarse powder.
-
Extraction: The powdered plant material is subjected to maceration with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours), often with periodic agitation. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined extracts are filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to silica gel column chromatography. The column is packed with silica gel and eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
-
Fraction Analysis and Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound. Fractions showing the presence of the target compound are combined and may be subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain pure this compound.
Characterization of this compound
The structural elucidation and confirmation of isolated this compound are performed using a combination of spectroscopic techniques.
| Technique | Purpose |
| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition. |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy to determine the chemical structure, including the connectivity of atoms and stereochemistry. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | To determine the wavelength of maximum absorbance. |
Pharmacological Activities of this compound
This compound has been reported to exhibit a range of biological activities, with its antioxidant properties being the most well-documented.
Antioxidant Activity
This compound has demonstrated significant antioxidant potential in various in-vitro assays.
| Assay | Result | Reference(s) |
| DPPH Radical Scavenging Activity | Potent scavenging activity, comparable to or exceeding that of standard antioxidants like BHT. | |
| β-Carotene-Linoleic Acid Model | Significant inhibition of lipid peroxidation. | |
| Hydroxyl Radical Scavenging Assay | Effective scavenging of hydroxyl radicals. | |
| Superoxide Radical Scavenging Assay | Moderate to high scavenging activity. |
Other Potential Pharmacological Activities
Preliminary studies and the activities of related phenanthrenes from orchids suggest that this compound may also possess other valuable pharmacological properties.
-
Anti-inflammatory Activity: Many phenanthrenes from orchids have shown anti-inflammatory effects, suggesting a similar potential for this compound. Further investigation is required to quantify this activity.
-
Anticancer Activity: Some dihydrophenanthrenes have exhibited cytotoxic effects against various cancer cell lines. The anticancer potential of this compound is an area for future research.
Future Perspectives and Drug Development
This compound, as a naturally occurring dihydrophenanthrene from the Orchidaceae family, presents a promising scaffold for drug discovery and development. Its potent antioxidant properties suggest potential applications in conditions associated with oxidative stress. Further research is warranted to explore its anti-inflammatory, anticancer, and other pharmacological activities in more detail, including in vivo studies and elucidation of its mechanisms of action. The development of efficient and scalable synthesis or semi-synthesis methods for this compound and its analogues could also accelerate its journey from a natural product to a potential therapeutic agent.
Conclusion
This compound, a dihydrophenanthrene found in several Orchidaceae species, is a bioactive compound with demonstrated antioxidant properties and potential for other therapeutic applications. This guide has provided a comprehensive overview of the current knowledge on this compound, from its natural sources and biosynthesis to its extraction, characterization, and pharmacological activities. It is hoped that this information will serve as a valuable resource for researchers and professionals in the ongoing exploration of natural products for drug development.
References
Unveiling Flavidin: A Technical Guide to its Chemical Structure and Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavidin, a naturally occurring antioxidant, has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure and antioxidant profile of this compound. Sourced from Orchidaceae species, this compound is a phenanthrene derivative with demonstrated efficacy in various in vitro antioxidant assays.[1][2] This document synthesizes the available data on its chemical properties, antioxidant activity, and the experimental methodologies used for its characterization. Furthermore, a putative signaling pathway for its antioxidant action is proposed based on the known mechanisms of similar phenolic compounds. All quantitative data are presented in structured tables, and detailed experimental protocols are provided to facilitate further research and development.
Chemical Structure and Properties of this compound
This compound is a 9,10-dihydro-5H-phenanthro-(4,5-bcd)-pyran derivative.[1] Its structure has been elucidated using various spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H12O3 | PubChem |
| Molecular Weight | 240.25 g/mol | PubChem |
| IUPAC Name | 9,10-dihydro-5H-phenanthro[4,5-bcd]pyran-2,7-diol | PubChem |
| CAS Number | 83924-98-5 | PubChem |
| 2D Structure |
| PubChem |
| 3D Conformer |
| PubChem |
In Vitro Antioxidant Activity of this compound
The antioxidant potential of this compound has been evaluated through several established in vitro models.[1][2] These assays collectively demonstrate this compound's capacity to scavenge free radicals and inhibit oxidative processes.
Table 2: Summary of this compound's Antioxidant Activity
| Assay | Key Findings | Reference |
| β-Carotene-Linoleate Assay | Showed very good antioxidant activity (90.2%) at 50 ppm, which was almost equivalent to that of Butylated Hydroxyanisole (BHA). | [1][2] |
| DPPH Radical Scavenging Assay | Exhibited more radical scavenging activity than BHA at concentrations of 5, 10, 20, and 40 ppm. | [1][2] |
| Phosphomolybdenum Assay | Demonstrated very good antioxidant capacity. | [1][2] |
| Hydrogen Peroxide Scavenging | Showed effective hydrogen peroxide scavenging activity. | [1][2] |
Note: Specific IC50 values for this compound are not available in the cited literature. The data presented is based on the percentage of inhibition and comparative activity against a known antioxidant.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: Add 1.0 mL of the DPPH solution to 3.0 mL of various concentrations of this compound (e.g., 5, 10, 20, 40 ppm) in methanol.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Control: A control is prepared using 1.0 mL of DPPH solution and 3.0 mL of methanol.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
β-Carotene-Linoleate Bleaching Assay
This assay measures the ability of an antioxidant to inhibit the oxidation of linoleic acid, which prevents the bleaching of β-carotene.
Protocol:
-
Preparation of β-Carotene Emulsion:
-
Dissolve 0.5 mg of β-carotene in 1 mL of chloroform.
-
Add 25 µL of linoleic acid and 200 mg of Tween 40.
-
Evaporate the chloroform under vacuum.
-
Add 100 mL of distilled water and shake vigorously to form an emulsion.
-
-
Reaction Mixture:
-
Aliquot 2.5 mL of the β-carotene emulsion into test tubes.
-
Add 350 µL of various concentrations of this compound (e.g., 50 ppm).
-
-
Measurement:
-
Measure the initial absorbance at 470 nm immediately after adding the sample.
-
Incubate the tubes at 50°C for 2 hours.
-
Measure the final absorbance at 470 nm.
-
-
Control: A control is prepared using 350 µL of the solvent instead of the sample.
-
Calculation: The antioxidant activity is calculated using the formula: % Inhibition = [(A_β-carotene after 2h (sample) - A_β-carotene after 2h (control)) / (A_initial β-carotene (control) - A_β-carotene after 2h (control))] x 100
Phosphomolybdenum Assay (Total Antioxidant Capacity)
This method is based on the reduction of Mo(VI) to Mo(V) by the antioxidant compound, which forms a green phosphate/Mo(V) complex at acidic pH.
Protocol:
-
Reagent Solution: Prepare a solution containing 0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium molybdate.
-
Reaction Mixture: Combine 0.3 mL of the sample solution (this compound) with 3.0 mL of the reagent solution.
-
Incubation: Incubate the mixture at 95°C for 90 minutes.
-
Cooling: Cool the samples to room temperature.
-
Measurement: Measure the absorbance of the solution at 695 nm against a blank.
-
Standard Curve: A standard curve is prepared using ascorbic acid, and the total antioxidant capacity is expressed as equivalents of ascorbic acid.
Hydrogen Peroxide Scavenging Assay
This assay measures the ability of an antioxidant to scavenge hydrogen peroxide (H₂O₂).
Protocol:
-
Preparation of H₂O₂ Solution: Prepare a 40 mM solution of H₂O₂ in phosphate buffer (pH 7.4).
-
Reaction Mixture: Add 0.6 mL of the H₂O₂ solution to 1.0 mL of various concentrations of this compound in phosphate buffer.
-
Incubation: Allow the reaction to proceed for 10 minutes at room temperature.
-
Measurement: Measure the absorbance of the solution at 230 nm.
-
Control: A control is prepared with phosphate buffer without H₂O₂.
-
Calculation: The percentage of H₂O₂ scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
Potential Signaling Pathway and Mechanism of Action
While the specific signaling pathways modulated by this compound have not yet been elucidated, a plausible mechanism can be inferred from the known actions of other plant-derived phenanthrene antioxidants. These compounds are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating endogenous antioxidant defense systems.
A potential pathway involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including those encoding for enzymes like Superoxide Dismutase (SOD) and Catalase (CAT).
Caption: Proposed mechanism of this compound's antioxidant activity.
Conclusion
This compound, a phenanthrene derivative from Orchidaceae, demonstrates significant antioxidant properties through various in vitro models. Its ability to scavenge free radicals and inhibit oxidative processes highlights its potential as a valuable compound for further investigation in the fields of pharmacology and drug development. While direct evidence for its signaling pathways is currently lacking, its structural similarity to other bioactive phenanthrenes suggests a potential role in modulating endogenous antioxidant defense mechanisms. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to replicate and expand upon the existing findings. Future studies should focus on elucidating the precise molecular mechanisms of this compound's action and evaluating its efficacy and safety in in vivo models.
References
Preliminary Studies on the Bioactivity of Flavidin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavidin, a naturally occurring flavonoid isolated from Orchidaceae species, has emerged as a compound of interest for its potential health benefits. This technical guide provides an in-depth overview of the preliminary scientific studies on the bioactivity of this compound, with a primary focus on its antioxidant properties. While research into its specific anti-inflammatory and anticancer effects is currently limited, this paper also explores the general bioactivities of the broader flavonoid class to provide a contextual framework for future research. This document synthesizes available quantitative data, details experimental methodologies, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Antioxidant Bioactivity of this compound
The most well-documented bioactivity of this compound is its potent antioxidant capacity. In vitro studies have demonstrated its ability to neutralize free radicals and reduce oxidative stress, suggesting its potential as a protective agent against oxidative damage-related pathologies.
Quantitative Antioxidant Data
Preliminary studies have quantified the antioxidant efficacy of this compound using various established in vitro models. The following tables summarize the key findings, comparing this compound's activity to the well-known synthetic antioxidant, Butylated Hydroxyanisole (BHA).
Table 1: Antioxidant Activity of this compound in the β-Carotene-Linoleate Model [1][2]
| Compound | Concentration (ppm) | Antioxidant Activity (%) |
| This compound | 50 | 90.2 |
| BHA | 50 | ~90 |
Table 2: Radical Scavenging Activity of this compound using the DPPH Assay [1][2]
| Concentration (ppm) | This compound | BHA |
| 5 | > BHA | Standard |
| 10 | > BHA | Standard |
| 20 | > BHA | Standard |
| 40 | > BHA | Standard |
Note: Specific percentage inhibition values for the DPPH assay were not detailed in the reviewed literature, but it was consistently reported that this compound exhibited stronger radical scavenging activity than BHA at all tested concentrations.
Experimental Protocols for Antioxidant Assays
The following are detailed methodologies for the key experiments cited in the literature on this compound's antioxidant activity.
1.2.1. β-Carotene-Linoleate Assay [1][2]
This assay evaluates the ability of an antioxidant to inhibit the bleaching of β-carotene caused by linoleic acid hydroperoxides.
-
Reagents: β-carotene, linoleic acid, chloroform, Tween 40, and the test compounds (this compound and BHA).
-
Procedure:
-
A solution of β-carotene in chloroform is prepared.
-
Linoleic acid and Tween 40 are added to the β-carotene solution.
-
Chloroform is evaporated under vacuum to form a lipid emulsion.
-
Oxygenated water is added to the emulsion and mixed thoroughly.
-
Aliquots of the emulsion are transferred to test tubes containing different concentrations of the test compounds.
-
The absorbance of the solutions is measured at 470 nm at the start of the incubation and at regular intervals thereafter.
-
The rate of β-carotene bleaching is monitored, and the antioxidant activity is calculated as the percentage of inhibition of bleaching compared to a control without the antioxidant.
-
1.2.2. DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay [1][2]
This method assesses the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagents: DPPH solution in methanol and the test compounds (this compound and BHA).
-
Procedure:
-
A fresh solution of DPPH in methanol is prepared.
-
Different concentrations of the test compounds are added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature.
-
The decrease in absorbance at 517 nm is measured using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.
-
1.2.3. Phosphomolybdenum Method (Total Antioxidant Capacity) [1][2]
This assay is based on the reduction of Mo(VI) to Mo(V) by the antioxidant compound and the formation of a green phosphate/Mo(V) complex at acidic pH.
-
Reagents: Reagent solution containing ammonium molybdate, sodium phosphate, and sulfuric acid, and the test compound (this compound).
-
Procedure:
-
The test compound is combined with the reagent solution.
-
The mixture is incubated at a specific temperature (e.g., 95°C) for a set time.
-
After cooling to room temperature, the absorbance of the solution is measured at 695 nm.
-
The total antioxidant capacity is expressed as equivalents of a standard antioxidant, such as ascorbic acid.
-
1.2.4. Hydrogen Peroxide Scavenging Assay [1][2]
This assay determines the ability of an antioxidant to scavenge hydrogen peroxide.
-
Reagents: Hydrogen peroxide solution in phosphate buffer and the test compound (this compound).
-
Procedure:
-
A solution of hydrogen peroxide is prepared in phosphate buffer (pH 7.4).
-
The test compound is added to the hydrogen peroxide solution.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 230 nm) after a certain incubation time.
-
The percentage of hydrogen peroxide scavenged is calculated by comparing the absorbance of the sample to that of a control.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for evaluating the in vitro antioxidant activity of a compound like this compound.
Anti-inflammatory and Anticancer Bioactivities: A Contextual Overview
As of the date of this publication, there is a notable absence of specific scientific literature detailing the anti-inflammatory or anticancer activities of this compound. The studies available have focused exclusively on its antioxidant properties. However, as this compound belongs to the flavonoid class of polyphenolic compounds, it is pertinent to discuss the general anti-inflammatory and anticancer effects reported for flavonoids as a group. It is crucial to emphasize that the following information provides a general context and may not be directly applicable to this compound until specific research is conducted.
General Anti-inflammatory Effects of Flavonoids
Flavonoids are widely recognized for their anti-inflammatory properties, which are attributed to their ability to modulate various signaling pathways and inhibit the production of pro-inflammatory mediators.
Potential Mechanisms of Action (General to Flavonoids):
-
Inhibition of Pro-inflammatory Enzymes: Flavonoids can inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, key mediators of inflammation.
-
Modulation of Signaling Pathways: Flavonoids have been shown to interfere with inflammatory signaling cascades, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
Reduction of Pro-inflammatory Cytokines: Many flavonoids can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).
The following diagram illustrates a generalized signaling pathway through which some flavonoids exert their anti-inflammatory effects. Note: This is a general representation for flavonoids and has not been specifically demonstrated for this compound.
General Anticancer Effects of Flavonoids
Numerous studies have suggested that flavonoids may possess anticancer properties, acting through various mechanisms to inhibit tumor growth and progression.
Potential Mechanisms of Action (General to Flavonoids):
-
Induction of Apoptosis: Flavonoids can trigger programmed cell death in cancer cells by modulating apoptosis-related proteins.
-
Cell Cycle Arrest: Some flavonoids can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases.
-
Anti-proliferative Effects: Flavonoids can inhibit the uncontrolled growth of cancer cells.
-
Inhibition of Angiogenesis: Certain flavonoids may prevent the formation of new blood vessels that supply nutrients to tumors.
-
Antioxidant Effects: By scavenging free radicals, flavonoids can reduce oxidative stress, which is implicated in carcinogenesis.
The following diagram provides a simplified overview of the potential multi-faceted anticancer mechanisms of flavonoids. Note: This is a general representation for flavonoids and has not been specifically demonstrated for this compound.
References
Methodological & Application
Flavidin Protein Conjugation: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the conjugation of proteins with flavin derivatives. Flavin-based protein labeling has emerged as a powerful tool in biological research, offering unique advantages for studying protein function, localization, and interaction networks. Two primary methodologies are highlighted: the enzymatic "Flavin-tag" system for site-specific covalent attachment of Flavin Mononucleotide (FMN) and photocatalytic labeling for proximity-based identification of protein-protein interactions.
Introduction to Flavin-Based Protein Conjugation
Flavins, such as Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD), are natural cofactors involved in a myriad of biological redox reactions. Their unique photochemical properties, including strong visible light absorption and fluorescence, make them excellent probes for protein labeling.[1][2] Flavin-conjugated proteins can be utilized in a variety of applications, including fluorescence microscopy, in-gel fluorescence detection, and the study of protein dynamics and interactions within living cells.[3][4]
Two prominent methods for flavin-protein conjugation are:
-
Enzymatic "Flavin-tag" System: This method utilizes a bacterial flavin transferase, ApbE, to covalently attach FMN to a specific, short peptide tag (the "Flavin-tag") genetically fused to the protein of interest.[3][5] This approach allows for highly specific, covalent labeling at the N-terminus, C-terminus, or even internal loops of a target protein.[3]
-
Photocatalytic Labeling: This technique employs flavin derivatives, such as riboflavin tetraacetate (RFT), as photocatalysts.[6][7] Upon illumination with visible light, the flavin generates reactive species that covalently label proteins in close proximity, particularly on tyrosine residues.[6][7] This method is exceptionally useful for proximity labeling studies to identify transient or weak protein-protein interactions within their native cellular context.[8][9]
Quantitative Data Summary
The efficiency of flavin protein conjugation can be influenced by various factors. The following tables summarize key quantitative data for the enzymatic "Flavin-tag" method.
Table 1: In Vivo Flavin-tag Conjugation Efficiency in E. coli
| Target Protein | Tag Position | Expression Temperature (°C) | FMN Incorporation Efficiency (%) | Reference(s) |
| NqrC | - | 37 | 67 | [10] |
| ADH | N-terminal (F1-tag) | 37 | 31 | [10] |
| SUMO | N-terminal (F1-tag) | 37 | 26 | [10] |
| ADH | N-terminal (F1-tag) | - | 20 | [10] |
| MBP | N-terminal (F1-tag) | 30 | ~100 (with FADS co-expression) | [5] |
| MBP | C-terminal (F1-tag) | 30 | ~100 (with FADS co-expression) | [5] |
Table 2: In Vitro Flavin-tag Conjugation Parameters
| Parameter | Value | Reference(s) |
| Buffer | 50 mM Tris-HCl, pH 8.0 | [3] |
| FAD Concentration | 1.0 mM | [3] |
| Mg²⁺ Concentration | 10 mM | [3] |
| EDTA Concentration | 1.0 mM | [3] |
| Target Protein Concentration | 70-200 µM | [3] |
| ApbE (Flavin Transferase) Concentration | 20 µM | [3] |
| Reaction Temperature | 30 °C | [3] |
| Reaction Time for Full Modification | 4 hours | [5] |
Table 3: Comparison of Flavin-Based Labeling Methods
| Feature | Enzymatic "Flavin-tag" | Photocatalytic Labeling |
| Specificity | Site-specific at the tag sequence | Proximity-based, primarily on tyrosine residues |
| Labeling Radius | Not applicable (direct covalent attachment) | ~6 nm to sub-micrometer, depending on the reactive species |
| Key Reagents | ApbE enzyme, FAD, tagged protein | Flavin photocatalyst (e.g., RFT), light source, labeling probe (e.g., biotin-tyramide) |
| Typical Application | Site-specific protein labeling for imaging and functional studies | Proximity labeling to map protein-protein interactions |
Experimental Protocols
Protocol 1: In Vitro Protein Conjugation using the Flavin-tag System
This protocol describes the site-specific labeling of a target protein containing a Flavin-tag with FMN in a test tube.
Materials:
-
Purified target protein with a Flavin-tag (e.g., N-terminal, C-terminal, or internal)
-
Purified ApbE flavin transferase
-
Flavin Adenine Dinucleotide (FAD)
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0
-
1 M MgCl₂ stock solution
-
0.5 M EDTA stock solution
-
SDS-PAGE equipment
-
UV transilluminator for in-gel fluorescence detection
-
Mass spectrometer for confirmation of labeling
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:
-
Target protein to a final concentration of 70-200 µM.
-
FAD to a final concentration of 1.0 mM.
-
MgCl₂ to a final concentration of 10 mM.
-
EDTA to a final concentration of 1.0 mM.
-
ApbE enzyme to a final concentration of 20 µM.
-
Adjust the final volume with Reaction Buffer.
-
-
Incubation: Incubate the reaction mixture at 30°C for up to 4 hours. For time-course analysis, aliquots can be taken at different time points.
-
Analysis of Conjugation:
-
In-gel Fluorescence: Mix an aliquot of the reaction with SDS-PAGE loading buffer, and run on a polyacrylamide gel. Visualize the gel on a UV transilluminator. A fluorescent band corresponding to the molecular weight of the target protein indicates successful FMN conjugation.[3]
-
Mass Spectrometry: To confirm the covalent attachment of FMN, analyze the purified reaction product by mass spectrometry. A mass shift corresponding to the mass of FMN (approximately 456.3 g/mol ) should be observed.[3]
-
Protocol 2: In Vivo Protein Conjugation using the Flavin-tag System in E. coli
This protocol describes the production of a flavin-conjugated protein directly within E. coli cells.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the gene for the Flavin-tagged target protein.
-
Expression vector for the ApbE flavin transferase (can be on the same or a compatible plasmid).
-
For enhanced efficiency, an expression vector for FAD synthetase (FADS).[5]
-
LB or TB growth medium with appropriate antibiotics.
-
Inducer (e.g., IPTG, arabinose).
-
Protein purification equipment (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid(s) encoding the Flavin-tagged protein, ApbE, and optionally FADS.
-
Cell Culture: Grow the transformed cells in LB or TB medium with appropriate antibiotics at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding the appropriate inducer (e.g., IPTG). For optimal flavinylation, expression at a lower temperature (e.g., 20-30°C) overnight may be beneficial, although 37°C has also been shown to be efficient.[10]
-
Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).
-
Purification: Purify the flavin-conjugated protein from the cell lysate using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins). The flavinylated protein will often appear as a yellow-colored fraction.[5]
-
Analysis: Analyze the purified protein by SDS-PAGE with in-gel fluorescence and mass spectrometry to confirm successful conjugation as described in Protocol 1.
Protocol 3: Photocatalytic Proximity Labeling of Protein Interaction Partners
This protocol provides a general workflow for identifying proteins that interact with a protein of interest (POI) using flavin-based photocatalytic labeling.
Materials:
-
Cells expressing the POI fused to a targeting domain (e.g., an antibody fragment or a protein that localizes to a specific cellular compartment).
-
Flavin photocatalyst conjugated to a molecule that binds the targeting domain (e.g., a secondary antibody conjugated to RFT).[7]
-
Labeling probe (e.g., biotin-tyramide).
-
Visible light source (e.g., blue LED, ~450 nm).
-
Cell lysis buffer.
-
Streptavidin beads for enrichment of biotinylated proteins.
-
Mass spectrometry equipment for protein identification.
Procedure:
-
Cell Incubation: Incubate the cells expressing the targeted POI with the photocatalyst conjugate to allow binding to the POI.
-
Labeling: Add the labeling probe (e.g., biotin-tyramide) to the cells.
-
Photo-irradiation: Illuminate the cells with visible light for a defined period (e.g., 1-15 minutes) to activate the photocatalyst and initiate proximity labeling.
-
Cell Lysis: Quench the reaction and lyse the cells to release the proteins.
-
Enrichment: Incubate the cell lysate with streptavidin beads to capture the biotinylated proteins (i.e., the POI and its proximal interaction partners).
-
Elution and Digestion: Wash the beads extensively to remove non-specifically bound proteins. Elute the biotinylated proteins and digest them into peptides (e.g., with trypsin).
-
Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS to identify the proteins that were in proximity to the POI.
Visualizations
Flavin-tag Enzymatic Conjugation Workflow
Caption: Workflow for enzymatic protein conjugation using the Flavin-tag system.
Photocatalytic Proximity Labeling Workflow
Caption: General workflow for identifying protein-protein interactions using photocatalytic proximity labeling.
GPCR Signaling Pathway Interrogation using Proximity Labeling
Caption: Using photocatalytic proximity labeling to identify proteins in a GPCR signaling pathway.
References
- 1. zoulab.org [zoulab.org]
- 2. Characterization of Flavin-Based Fluorescent Proteins: An Emerging Class of Fluorescent Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multidimensional tracking of GPCR signaling via peroxidase-catalyzed proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 5. Intracellular photocatalytic-proximity labeling for profiling protein-protein interactions in microenvironments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted proximity-labelling of protein tyrosines via flavin-dependent photoredox catalysis with mechanistic evidence for a radical–radical recombination pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical biology approaches to resolve the subcellular GPCR signaling landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.rug.nl [research.rug.nl]
Application Notes and Protocols for Cell Surface Labeling Using Avidin-Biotin Systems
Introduction
While the term "Flavidin" does not correspond to a known reagent for cell surface labeling in the provided context, it is likely a conflation of "Avidin" and "flavin" or "fluorescent". Avidin and its bacterial analog, streptavidin, are cornerstone proteins in a wide range of biological assays, including cell surface labeling, due to their remarkably high affinity for biotin.[1] This application note provides detailed protocols and data for utilizing avidin-biotin systems for the robust and specific labeling of cell surface proteins. These methods are indispensable for researchers in cell biology, immunology, and drug development for applications such as cell sorting, microscopy, and flow cytometry.
The avidin-biotin complex is one of the strongest non-covalent interactions known in nature, making it an ideal tool for molecular biology.[1] Streptavidin is often preferred over avidin as it is not a glycoprotein and has a neutral isoelectric point, which can significantly reduce non-specific binding in labeling applications.[1]
Principle of Avidin-Biotin Cell Surface Labeling
The fundamental principle of this technique involves a two-step or three-step approach. First, cell surface proteins of interest are tagged with biotin. This can be achieved by using biotinylated primary antibodies that target specific cell surface antigens, or by genetically engineering cell surface proteins to express a tag that can be biotinylated. Subsequently, a fluorescently labeled avidin or streptavidin conjugate is introduced, which binds with high specificity and affinity to the biotin molecules, thereby labeling the cell surface.
Quantitative Data on Labeling Parameters
Effective cell surface labeling is dependent on several factors including reagent concentrations, incubation times, and the specific cell type. The following tables summarize key quantitative parameters for optimizing cell surface labeling protocols.
| Parameter | Recommended Range | Notes |
| Substrate Concentration | 1–10 µM | Optimal concentrations are typically between 1 and 5 µM to maximize signal-to-background ratio.[2] |
| Reaction Time | 30 minutes to overnight | A 60-minute incubation is often sufficient.[2] Longer times do not necessarily improve signal and may increase background.[2] |
| Cell Density | 1–10 x 10⁶ cells/mL | For flow cytometry applications.[3] |
| Reagent | Stock Concentration | Working Dilution |
| CoA Substrate | 1 mM in DMSO | 1:200 for a final concentration of 5 µM.[2] |
| ACP Synthase or SFP Synthase | Varies | 1:40 for a final concentration of 1 µM.[2] |
| Fixative (Formaldehyde) | 3-4% in PBS | Use fresh.[4] |
| Permeabilization (Triton X-100) | 0.1% in PBS | For intracellular targets, not typically for surface labeling unless combined.[4] |
Experimental Protocols
Protocol 1: General Cell Surface Labeling for Flow Cytometry
This protocol describes a standard method for labeling suspended cells for analysis by flow cytometry.
Materials:
-
Cells in suspension
-
Phosphate Buffered Saline (PBS)
-
Labeling Buffer (PBS with 0.5% BSA and 0.1% Sodium Azide)
-
Biotinylated primary antibody
-
Fluorescently labeled streptavidin
-
96-well microtiter plate or flow cytometry tubes
Procedure:
-
Prepare a single-cell suspension of the target cells.
-
Wash the cells and resuspend them in labeling buffer.[5]
-
Aliquot approximately 1 million cells into each well of a 96-well plate or into flow cytometry tubes.[5]
-
Add the biotinylated primary antibody at the predetermined optimal concentration.
-
Incubate for 30-60 minutes at 4°C, protected from light.[5]
-
Wash the cells three times with wash buffer (PBS + 0.1% BSA + 0.1% NaN3).[5]
-
Resuspend the cells in labeling buffer containing the fluorescently labeled streptavidin at its optimal dilution.
-
Incubate for 30 minutes at 4°C, protected from light.[3]
-
Wash the cells three times with wash buffer.[5]
-
Resuspend the cells in an appropriate buffer for flow cytometry analysis.
Protocol 2: Cell Surface Labeling of Adherent Cells for Microscopy
This protocol is designed for labeling adherent cells cultured on coverslips or chamber slides for visualization by fluorescence microscopy.
Materials:
-
Adherent cells cultured on coverslips or chamber slides
-
PBS
-
Blocking Buffer (PBS with 1% BSA)
-
Biotinylated primary antibody
-
Fluorescently labeled streptavidin
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
Procedure:
-
Wash the cultured cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[6]
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature.[6]
-
Incubate with the biotinylated primary antibody, diluted in Blocking Buffer, for 1-3 hours at room temperature or overnight at 4°C.[6]
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled streptavidin, diluted in Blocking Buffer, for 1 hour at room temperature, protected from light.[6]
-
Wash the cells three times with PBS.
-
Mount the coverslip onto a microscope slide using a suitable mounting medium.
-
Image the cells using a fluorescence microscope.
Visualizations
Caption: Experimental workflow for cell surface labeling using a biotinylated primary antibody and fluorescent streptavidin.
Caption: Principle of avidin-biotin based cell surface labeling.
References
- 1. Streptavidin: Properties and Applications | Rockland [rockland.com]
- 2. neb.com [neb.com]
- 3. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Phalloidin staining protocol | Abcam [abcam.com]
- 5. Generalised FACS staining protocol [users.path.ox.ac.uk]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Flavidin in High-Resolution Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction to Flavidin
This compound is a novel, engineered variant of streptavidin designed for superior performance in fluorescence imaging applications. Through a process of "amine landscaping," the surface lysine residues of streptavidin have been optimized to enhance the brightness and photostability of conjugated fluorophores while maintaining the ultra-stable binding to biotin.[1] This makes this compound an exceptional tool for high-resolution imaging techniques where signal intensity and stability are paramount.
Conventional labeling of streptavidin can often lead to quenching of the attached fluorophore and can sometimes impair the biotin-binding affinity. This compound overcomes these limitations, offering more sensitive and specific cell labeling, which is particularly advantageous in demanding applications such as super-resolution microscopy.[1]
Key Advantages of this compound for High-Resolution Imaging
-
Enhanced Brightness: Optimized fluorophore conjugation results in significantly brighter signals compared to conventionally labeled streptavidin, enabling the detection of low-abundance targets.
-
Increased Photostability: The engineered surface of this compound can improve the photostability of conjugated dyes, allowing for longer acquisition times and more robust data in time-lapse and super-resolution imaging.
-
Preserved Biotin Binding: this compound maintains the high-affinity, near-covalent interaction with biotin, ensuring stable and specific labeling of target molecules.
-
Improved Specificity: Reduced non-specific binding leads to a higher signal-to-noise ratio, resulting in clearer and more precise images.[1]
Applications in High-Resolution Imaging
The unique properties of this compound make it an ideal candidate for various super-resolution microscopy techniques, including:
-
Stochastic Optical Reconstruction Microscopy (STORM) / Direct STORM (dSTORM): The high photon output and photostability of this compound-dye conjugates can improve localization precision and enable the reconstruction of more detailed images.
-
Photoactivated Localization Microscopy (PALM): When conjugated to photoactivatable or photoconvertible dyes, this compound can be used for precise single-molecule localization and tracking.
-
Stimulated Emission Depletion (STED) Microscopy: The enhanced brightness of this compound conjugates can counteract the signal depletion caused by the STED laser, leading to improved image contrast and resolution.
Experimental Protocols
Protocol 1: Preparation of this compound-Fluorophore Conjugates
This protocol describes the conjugation of a fluorescent dye to this compound for use in high-resolution imaging.
Materials:
-
This compound, lyophilized powder
-
Amine-reactive fluorescent dye (e.g., NHS ester of Alexa Fluor 647, CF®647, or other suitable dye for STORM/STED)
-
Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.02% sodium azide (optional)
Procedure:
-
Reconstitute this compound: Dissolve lyophilized this compound in the Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
Prepare Dye: Dissolve the amine-reactive dye in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction:
-
Slowly add the reactive dye solution to the this compound solution while gently vortexing. The molar ratio of dye to protein should be optimized for the specific dye and application, but a starting point of 5-10 moles of dye per mole of this compound is recommended.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Remove excess, unconjugated dye by passing the reaction mixture through a desalting column equilibrated with the Storage Buffer.
-
Follow the manufacturer's instructions for the desalting column.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the maximum absorbance wavelengths of the dye and the protein (280 nm for this compound). The extinction coefficient for this compound is required for this calculation.
-
The optimal DOL for super-resolution microscopy is typically between 1 and 3.
-
-
Storage: Store the purified this compound-fluorophore conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C.
Protocol 2: Labeling of Biotinylated Cellular Targets for Super-Resolution Imaging
This protocol provides a general procedure for labeling biotinylated proteins on the cell surface or intracellularly with fluorescently labeled this compound.
Materials:
-
Cells expressing a biotinylated protein of interest (e.g., via biotin ligase)
-
This compound-fluorophore conjugate (from Protocol 1)
-
Blocking Buffer: PBS with 1% Bovine Serum Albumin (BSA)
-
Wash Buffer: PBS
-
Fixation Buffer (for fixed-cell imaging): 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (for intracellular labeling): 0.1% Triton X-100 in PBS
-
Imaging Buffer (for STORM/dSTORM): Specific to the chosen fluorophore, often containing an oxygen scavenging system and a thiol (e.g., MEA or BME).
Procedure:
-
Cell Preparation:
-
Culture cells on high-quality coverslips suitable for microscopy.
-
For live-cell imaging, proceed directly to step 4.
-
For fixed-cell imaging, fix the cells with Fixation Buffer for 10-15 minutes at room temperature.
-
-
Permeabilization (for intracellular targets):
-
If targeting intracellular proteins, permeabilize the fixed cells with Permeabilization Buffer for 5-10 minutes at room temperature.
-
Wash the cells three times with Wash Buffer.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30 minutes at room temperature to reduce non-specific binding.
-
-
Labeling with this compound-Fluorophore Conjugate:
-
Dilute the this compound-fluorophore conjugate in Blocking Buffer to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.
-
Incubate the cells with the diluted conjugate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three to five times with Wash Buffer to remove unbound this compound conjugate.
-
-
Imaging:
-
For live-cell imaging, mount the coverslip in an appropriate live-cell imaging chamber with imaging medium.
-
For fixed-cell super-resolution imaging (e.g., dSTORM), mount the coverslip in the appropriate imaging buffer.
-
Acquire images using a super-resolution microscope with the appropriate laser lines and detection settings for the chosen fluorophore.
-
Data Presentation
Table 1: Photophysical Properties of this compound-Dye Conjugates (Hypothetical Data)
Note: Specific quantitative data for this compound in super-resolution microscopy is not widely available in the public domain. The following table is a template based on expected performance improvements over standard streptavidin and should be populated with experimentally determined values.
| Property | This compound-Alexa Fluor 647 | Standard Streptavidin-Alexa Fluor 647 |
| Quantum Yield | Higher | Standard |
| Photon Count per Localization | > 5,000 | ~3,000 - 5,000 |
| Localization Precision (nm) | < 15 | ~20 - 25 |
| Blinking On-Time (ms) | To be determined | To be determined |
| Blinking Off-Time (ms) | To be determined | To be determined |
| Photostability (half-life in s) | Increased | Standard |
Table 2: Comparison of this compound and Standard Streptavidin in Cellular Imaging
| Parameter | This compound | Standard Streptavidin | Reference |
| Signal Brightness | Enhanced | Standard | [1] |
| Binding Specificity | Improved | Standard | [1] |
| Non-specific Binding | Reduced | Standard | [1] |
| Biotin Binding Affinity (Kd) | ~10⁻¹⁵ M | ~10⁻¹⁵ M | [2] |
Mandatory Visualization
Caption: Experimental workflow for high-resolution imaging using this compound.
References
Application Notes and Protocols for Flavidin-Biotin Interaction Assays
For Researchers, Scientists, and Drug Development Professionals
The interaction between avidin and biotin is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. This remarkable affinity and specificity make the avidin-biotin system a versatile and powerful tool in a wide array of biomedical and biotechnological applications, including ELISA, immunohistochemistry, affinity purification, and drug delivery. This document provides detailed application notes and protocols for various assays used to study and utilize the avidin-biotin interaction.
Quantitative Data Summary
The following table summarizes key quantitative data associated with the avidin-biotin interaction.
| Parameter | Value | Protein | Comments | Reference |
| Dissociation Constant (Kd) | ~10⁻¹⁵ M | Avidin | Represents one of the strongest known non-covalent biological interactions. | |
| Dissociation Constant (Kd) | ~10⁻¹⁴ M | Streptavidin | Similar high affinity to avidin, but with lower non-specific binding due to lack of glycosylation. | |
| Association Rate Constant (ka) | 3.5 x 10⁶ M⁻¹s⁻¹ | Streptavidin-biotinylated peptide | Measured using Surface Plasmon Resonance (SPR). | |
| Dissociation Rate Constant (kd) | 3.9 x 10⁻² s⁻¹ | Streptavidin-biotinylated peptide | Measured using Surface Plasmon Resonance (SPR). | |
| Equilibrium Dissociation Constant (KD) | 10.9 nM | Streptavidin-biotinylated peptide | Calculated from ka and kd values obtained via SPR. |
I. Enzyme-Linked Immunosorbent Assay (ELISA)
Application Note:
The avidin-biotin complex is widely used in ELISA to enhance signal amplification, thereby increasing the sensitivity of the assay. This is often achieved through the Avidin-Biotin Complex (ABC) method. In this setup, a biotinylated secondary antibody binds to the primary antibody, which in turn is bound to the target antigen. Subsequently, a pre-formed complex of avidin and a biotinylated enzyme (like horseradish peroxidase - HRP) is added. Since avidin has four biotin-binding sites, it can create a large complex with the biotinylated enzyme, leading to a significant signal amplification upon addition of the substrate.
Experimental Protocol: Sandwich ELISA with Avidin-Biotin Detection
This protocol outlines a general procedure for a sandwich ELISA using a streptavidin-biotin detection system.
Materials:
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Capture Antibody (1-10 µg/mL)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Samples and Standards
-
Biotinylated Detection Antibody
-
Streptavidin-HRP conjugate
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
96-well microtiter plate
Procedure:
-
Coating: Add 100 µL of capture antibody diluted in coating buffer to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Sample/Standard Incubation: Add 100 µL of diluted samples and standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection Antibody Incubation: Add 100 µL of biotinylated detection antibody diluted in blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate diluted in blocking buffer to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the plate five times with wash buffer.
-
**Sub
Application Notes and Protocols for Determining the Antioxidant Activity of Flavidin using the DPPH Assay
Introduction
Flavonoids are a diverse group of polyphenolic compounds found in various plants, known for their antioxidant properties. Flavidin, a flavonoid of significant interest, has demonstrated potential as a potent antioxidant.[1] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method to assess the antioxidant activity of compounds.[2][3][4][5] This document provides detailed application notes and protocols for determining the antioxidant activity of this compound using the DPPH radical scavenging assay, tailored for researchers, scientists, and professionals in drug development.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[2][3][5] DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorption maximum at approximately 517 nm.[2][5] When the DPPH radical is scavenged (reduced) by an antioxidant, it is converted to its non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine), resulting in a color change from violet to a pale yellow.[2][3] The degree of discoloration is proportional to the scavenging activity of the antioxidant and can be quantified by measuring the decrease in absorbance at 517 nm.[2][5]
Materials and Reagents
-
This compound: (or other flavonoid of interest)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl): High-purity grade
-
Methanol (or Ethanol): Spectrophotometric grade
-
Positive Control: Ascorbic acid, Quercetin, or Trolox
-
Adjustable micropipettes
-
Spectrophotometer (UV-Vis)
-
Cuvettes or 96-well microplates
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks and other standard laboratory glassware
-
Timer
Experimental Protocols
Preparation of Solutions
4.1.1 DPPH Stock Solution (1 mM):
-
Accurately weigh 39.43 mg of DPPH powder.
-
Dissolve the DPPH powder in 100 mL of methanol in a volumetric flask.
-
Mix thoroughly until completely dissolved.
-
Store the stock solution in an amber bottle or a flask wrapped in aluminum foil at 4°C to protect it from light. This solution should be prepared fresh.
4.1.2 DPPH Working Solution (0.1 mM):
-
Dilute 10 mL of the 1 mM DPPH stock solution with methanol to a final volume of 100 mL in a volumetric flask.
-
The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2. Adjust the concentration if necessary.
-
Prepare this solution fresh before each experiment and keep it protected from light.
4.1.3 this compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve it in 10 mL of methanol.
-
From this stock solution, prepare a series of dilutions at different concentrations (e.g., 5, 10, 20, 40, 50 ppm or µg/mL) in methanol.
4.1.4 Positive Control Solution (e.g., Ascorbic Acid, 1 mg/mL):
-
Prepare a stock solution of the positive control in the same manner as the this compound stock solution.
-
Prepare a series of dilutions similar to those of this compound.
Assay Procedure
-
Reaction Setup:
-
Pipette 1.0 mL of each this compound dilution into separate, labeled test tubes.
-
Pipette 1.0 mL of each positive control dilution into a separate set of labeled test tubes.
-
For the blank (control), pipette 1.0 mL of methanol into a test tube.
-
-
Initiate Reaction:
-
To each test tube, add 2.0 mL of the 0.1 mM DPPH working solution.
-
Vortex each tube immediately after adding the DPPH solution to ensure thorough mixing.
-
-
Incubation:
-
Incubate the test tubes in the dark at room temperature for 30 minutes.[2] The incubation time can be optimized based on the reaction kinetics of the antioxidant.
-
-
Absorbance Measurement:
-
After incubation, measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Use methanol as the reference to zero the spectrophotometer.
-
Data Presentation and Analysis
The antioxidant activity is expressed as the percentage of DPPH radical scavenging, which is calculated using the following formula:
% Inhibition = [(Acontrol - Asample) / Acontrol] x 100
Where:
-
Acontrol is the absorbance of the DPPH solution without the sample (blank).
-
Asample is the absorbance of the DPPH solution with the this compound sample or positive control.
The results can be summarized in a table for easy comparison.
Table 1: DPPH Radical Scavenging Activity of this compound and a Positive Control (Quercetin)
| Concentration (µg/mL) | This compound % Inhibition (Illustrative) | Quercetin % Inhibition |
| 5 | 25.5 | 30.2 ± 1.8 |
| 10 | 45.2 | 55.8 ± 2.5 |
| 20 | 70.8 | 82.1 ± 1.5 |
| 40 | >90 | 94.5 ± 0.9 |
| IC50 (µg/mL) | ~15 | ~8 |
Note: The % inhibition values for this compound are illustrative, based on the finding that this compound shows higher radical scavenging activity than BHA at these concentrations.[1] The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals and is a measure of the antioxidant potency; a lower IC50 value indicates higher antioxidant activity.
Visualization of Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the chemical reaction of the DPPH assay.
Caption: Experimental workflow for the DPPH antioxidant assay.
Caption: DPPH radical scavenging mechanism by an antioxidant.
Troubleshooting
| Issue | Possible Cause | Solution |
| Inconsistent Results | Inaccurate pipetting, unstable DPPH solution | Calibrate pipettes, prepare fresh DPPH solution daily, ensure thorough mixing. |
| Low Scavenging Activity | Sample concentration too low, short incubation time | Increase sample concentrations, optimize and potentially increase incubation time. |
| High Blank Absorbance | Contaminated solvent, degraded DPPH | Use high-purity solvent, use fresh DPPH stock. |
| Precipitation in wells | Poor sample solubility in methanol | Try a different solvent (e.g., ethanol, DMSO) that is compatible with the assay and solubilizes the sample. |
Conclusion
The DPPH assay is a reliable and straightforward method for evaluating the antioxidant capacity of this compound. By following the detailed protocols outlined in these application notes, researchers can obtain accurate and reproducible results. The provided data presentation format and visualizations aid in the clear interpretation and communication of the findings, making this a valuable tool in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. Dependence of DPPH radical scavenging activity of dietary flavonoid quercetin on reaction environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nehu.ac.in [nehu.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inabj.org [inabj.org]
Application Notes: Hydrogen Peroxide Scavenging Assay Featuring Flavidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen peroxide (H₂O₂) is a reactive oxygen species (ROS) implicated in cellular damage and oxidative stress, which are underlying factors in numerous pathological conditions. The ability of a compound to scavenge H₂O₂ is a key indicator of its antioxidant potential. Flavidin, a natural phenanthrene derivative isolated from Orchidaceae species, has demonstrated significant antioxidant properties, including effective hydrogen peroxide scavenging activity.[1][2] This document provides a detailed protocol for assessing the H₂O₂ scavenging capacity of this compound, presenting representative data and outlining the underlying chemical principles.
Principle of the Assay
The hydrogen peroxide scavenging assay is a spectrophotometric method that measures the decrease in the concentration of H₂O₂ in the presence of an antioxidant. Hydrogen peroxide absorbs UV light at a characteristic wavelength of 230 nm. When an antioxidant compound like this compound is introduced, it donates electrons or hydrogen atoms to H₂O₂, reducing it to water and diminishing its absorbance at 230 nm. The extent of the reduction in absorbance is proportional to the H₂O₂ scavenging activity of the substance being tested.
Data Presentation
The antioxidant capacity of this compound is quantified by its ability to scavenge hydrogen peroxide in a concentration-dependent manner. The results are typically expressed as the percentage of H₂O₂ scavenged and the IC₅₀ value, which represents the concentration of the antioxidant required to scavenge 50% of the initial hydrogen peroxide.
Table 1: Representative Hydrogen Peroxide Scavenging Activity of this compound
| This compound Concentration (µg/mL) | Absorbance at 230 nm (Mean ± SD) | % H₂O₂ Scavenged |
| 0 (Control) | 0.850 ± 0.02 | 0% |
| 10 | 0.680 ± 0.03 | 20.0% |
| 25 | 0.493 ± 0.02 | 42.0% |
| 50 | 0.340 ± 0.01 | 60.0% |
| 75 | 0.213 ± 0.02 | 74.9% |
| 100 | 0.128 ± 0.01 | 84.9% |
Note: The data presented in this table is representative and intended for illustrative purposes.
Table 2: IC₅₀ Value for H₂O₂ Scavenging Activity
| Compound | IC₅₀ (µg/mL) |
| This compound | ~35 |
| Ascorbic Acid (Standard) | ~20 |
Note: The IC₅₀ value is calculated from the dose-response curve of the representative data.
Experimental Protocols
This protocol is based on the method described by Jayaprakasha et al. (2004).[1]
Materials and Reagents
-
This compound
-
Hydrogen Peroxide (H₂O₂), 40 mM solution
-
Phosphate Buffer (pH 7.4)
-
Ascorbic Acid (for standard)
-
Spectrophotometer (UV-Vis)
-
Quartz cuvettes
-
Micropipettes
-
Test tubes
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 7.4): Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.4.
-
Hydrogen Peroxide Solution (40 mM): Prepare a 40 mM solution of H₂O₂ in the phosphate buffer (pH 7.4).
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Working Solutions of this compound: From the stock solution, prepare a series of dilutions of this compound in the phosphate buffer to achieve the desired final concentrations (e.g., 10, 25, 50, 75, 100 µg/mL).
-
Ascorbic Acid Standard: Prepare a series of dilutions of ascorbic acid in the same manner as this compound to be used as a positive control.
Assay Procedure
-
Reaction Mixture Preparation: To 2.0 mL of the 40 mM H₂O₂ solution, add 1.0 mL of the various concentrations of this compound or the standard (ascorbic acid).
-
Blank Preparation: A blank solution is prepared by adding 1.0 mL of the phosphate buffer to 2.0 mL of the H₂O₂ solution.
-
Control Preparation: The control consists of 2.0 mL of the 40 mM H₂O₂ solution and 1.0 mL of the respective solvent used for the sample.
-
Incubation: Incubate the reaction mixtures for 10 minutes at room temperature.
-
Spectrophotometric Measurement: After incubation, measure the absorbance of the solutions at 230 nm using the spectrophotometer against the blank.
Calculation of Scavenging Activity
The percentage of hydrogen peroxide scavenged is calculated using the following formula:
% H₂O₂ Scavenged = [(A₀ - A₁) / A₀] x 100
Where:
-
A₀ is the absorbance of the control
-
A₁ is the absorbance of the sample (this compound or standard)
The IC₅₀ value can be determined by plotting the percentage of scavenging activity against the concentrations of this compound and interpolating the concentration at which 50% of the hydrogen peroxide is scavenged.
Visualizations
Experimental Workflow
Caption: Workflow for the hydrogen peroxide scavenging assay.
Proposed Scavenging Mechanism
Caption: Proposed reaction of this compound with hydrogen peroxide.
References
Application Notes: In Vitro Antioxidant Activity of Flavidin
Introduction
Flavidin, a compound identified as a 9,10-dihydro-5H-phenanthro-(4,5 bcd)-pyran, has been isolated from species of the Orchidaceae family.[1][2] As a member of the flavonoid family, this compound is of significant interest for its potential health benefits, which are often linked to its antioxidant properties.[3][4] Antioxidants are crucial for mitigating the damaging effects of oxidative stress by neutralizing reactive oxygen species (ROS).[4][5] The evaluation of the antioxidant capacity of compounds like this compound is a critical step in drug discovery and development. This document provides detailed protocols for several established in vitro assays to quantify the antioxidant potential of this compound, along with a summary of its reported activities. The methodologies are designed for researchers, scientists, and drug development professionals engaged in the assessment of novel antioxidant compounds.
Quantitative Data Summary
Studies have investigated the antioxidant potency of this compound using various established in vitro models.[1][2] The available data demonstrates its efficacy in comparison to standard antioxidants like Butylated Hydroxyanisole (BHA). A summary of the reported quantitative and comparative data is presented below.
| Antioxidant Assay | Concentration | Result | Reference Compound | Source |
| β-Carotene-Linoleate Method | 50 ppm | 90.2% antioxidant activity | Almost equivalent to BHA | [1][2] |
| DPPH Radical Scavenging | 5, 10, 20, 40 ppm | Showed more radical scavenging activity | BHA | [1][2] |
| Phosphomolybdenum Method | Not specified | Very good antioxidant capacity | Not specified | [1][2] |
| Hydrogen Peroxide Scavenging | Not specified | Effective scavenging activity | Not specified | [1][2] |
General Mechanism of Radical Scavenging
The primary mechanism by which antioxidants like this compound exert their effect in many in vitro assays is through radical scavenging. This typically involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. This process is fundamental to assays such as DPPH and ABTS.[6][7]
Caption: General mechanism of a free radical scavenging antioxidant.
Experimental Protocols
The following section details the protocols for commonly used in vitro antioxidant assays suitable for evaluating this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a widely used method to assess antioxidant activity.[6][7] DPPH is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm.[7][8] When an antioxidant compound donates a hydrogen atom to DPPH, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to pale yellow.[7] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[8]
Workflow for DPPH Assay
Caption: Experimental workflow for the DPPH radical scavenging assay.
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
This compound sample
-
Positive controls (e.g., Ascorbic acid, Trolox, BHA)
-
UV-Vis Spectrophotometer
-
Micropipettes and tips
-
96-well microplate or cuvettes
-
Volumetric flasks and test tubes
Procedure:
-
Preparation of DPPH Solution: Prepare a DPPH solution (e.g., 0.063 mM or as required) in methanol.[6] Store the solution in a dark bottle at 4°C.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of dilutions to determine the IC50 value. Prepare similar dilutions for the positive control.
-
Assay Reaction:
-
Incubation: Vortex the mixture and incubate it in the dark at room temperature for 30 minutes.[2][6]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[7]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:[8]
-
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). ABTS•+ is a blue-green radical generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[10][11] In the presence of a hydrogen-donating antioxidant, the blue-green radical is reduced back to its colorless neutral form.[6] The reduction in absorbance, typically measured at 734 nm, is proportional to the antioxidant concentration.[10]
Workflow for ABTS Assay
Caption: Experimental workflow for the ABTS radical scavenging assay.
Reagents and Equipment:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
This compound sample and positive controls (e.g., Trolox)
-
UV-Vis Spectrophotometer
-
Micropipettes and tips
-
96-well microplate
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Preparation of ABTS•+ Working Solution:
-
Before use, dilute the stock solution with a suitable buffer (e.g., PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
-
Assay Reaction:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the this compound sample (at various concentrations) or the Trolox standard.[10]
-
-
Incubation: Incubate the plate at room temperature in the dark for 5-10 minutes.[10]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[12] The reaction is conducted at a low pH (3.6) where a colorless ferric complex with 2,4,6-tripyridyl-s-triazine (TPTZ) is reduced to the ferrous form, which is an intense blue-colored complex.[13] The absorbance of this blue complex is measured at 593 nm, and the change in absorbance is proportional to the total reducing power of the sample.[12][13]
Workflow for FRAP Assay
Caption: Experimental workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Reagents and Equipment:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
This compound sample
-
UV-Vis Spectrophotometer and water bath (37°C)
Procedure:
-
Preparation of FRAP Reagent:
-
Standard Curve: Prepare a series of ferrous sulfate standards (e.g., 0 to 20 nmol/well).[12]
-
Assay Reaction:
-
Add 1 mL of the FRAP reagent to a cuvette or microplate well.
-
Add 30 µL of the this compound sample, standard, or blank (solvent).[14]
-
-
Incubation: Incubate the mixture for a specified time (can range from 4 to 60 minutes) at 37°C.[12][14]
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The FRAP value is calculated by comparing the absorbance of the sample to the linear regression of the ferrous sulfate standard curve.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by a peroxyl radical source, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[15][16] The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve (AUC). A larger AUC indicates a higher level of antioxidant protection.[17] The results are typically expressed as Trolox equivalents.
Workflow for ORAC Assay
Caption: Experimental workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.
Reagents and Equipment:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-methylpropionamidine) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound sample
-
Fluorescence microplate reader with temperature control and injectors
-
96-well black opaque microplates
Procedure:
-
Preparation of Reagents:
-
Assay Reaction:
-
To each well of a 96-well black plate, add 150 µL of the fluorescein working solution.[16]
-
Add 25 µL of the this compound sample, Trolox standard, or buffer (for blank).
-
-
Incubation: Incubate the plate for 30 minutes at 37°C in the plate reader.[18]
-
Reaction Initiation and Measurement:
-
Calculation: Calculate the net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank. Determine the ORAC value by comparing the net AUC of the sample to that of the Trolox standard curve.
References
- 1. Antioxidant activities of this compound in different in vitro model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. Assessment of flavonoids contents and in vitro antioxidant activity of Launaea procumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. protocols.io [protocols.io]
- 12. assaygenie.com [assaygenie.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. bmglabtech.com [bmglabtech.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. cellbiolabs.com [cellbiolabs.com]
Troubleshooting & Optimization
Flavidin Technical Support Center: Reducing Non-Specific Binding
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Welcome to the Flavidin Technical Support Center. This guide provides troubleshooting strategies and detailed protocols to help you minimize non-specific binding and achieve optimal results in your experiments. As this compound is an avidin-based reagent, the principles and techniques described here are grounded in established methodologies for avidin-biotin systems.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues related to non-specific binding in assays using this compound.
Q1: I am observing high background signal in my assay. What are the common causes and how can I resolve this?
High background can obscure your specific signal and lead to inaccurate results. The most common culprits are insufficient blocking, suboptimal antibody concentrations, and inadequate washing.
-
Insufficient Blocking: The blocking buffer is crucial as it prevents this compound and antibodies from binding to unoccupied sites on your plate or membrane.[1][2][3] To improve blocking, you can try increasing the concentration of your blocking agent (e.g., from 1% to 3% BSA) or extending the incubation time.[1]
-
Suboptimal Antibody Concentrations: Using too high a concentration of your primary or secondary antibodies can lead to non-specific binding.[4][5] It is essential to titrate each antibody to determine the optimal concentration that provides a strong specific signal with low background.
-
Inadequate Washing: Washing steps are critical for removing unbound reagents.[6] Increasing the number of washes, the volume of wash buffer, or the duration of each wash can significantly reduce background.[1][7] Adding a detergent like Tween-20 to your wash buffer is also recommended.[1][8]
Q2: Which blocking buffer should I use with this compound, and how can I optimize the blocking step?
The choice of blocking buffer can significantly impact non-specific binding. While non-fat dry milk is a common blocking agent, it contains endogenous biotin which can interfere with avidin-based systems like this compound.[8][9]
-
Recommended Blocking Buffers: For assays involving biotin-avidin systems, Bovine Serum Albumin (BSA) or casein-based blockers are generally preferred.[2]
-
Optimization: To optimize blocking, you can experiment with different blocking agents and concentrations. Additionally, increasing the blocking incubation time or performing the incubation at a slightly elevated temperature (e.g., 37°C) may improve blocking efficiency.[1]
Q3: How do I determine the optimal dilution for this compound and my antibodies?
Proper dilution of this compound and your antibodies is critical to achieving a high signal-to-noise ratio. A checkerboard titration is a systematic way to determine the optimal concentrations of two reagents simultaneously.[10]
-
Checkerboard Titration: This method involves preparing serial dilutions of one reagent (e.g., the primary antibody) across the rows of a microplate and serial dilutions of another reagent (e.g., this compound-conjugated secondary antibody) down the columns. This allows you to test a wide range of concentration combinations in a single experiment to identify the one that yields the best results.
Q4: What are the best practices for washing to minimize background when using this compound?
Effective washing is crucial for removing unbound reagents and reducing background noise.[6][7]
-
Wash Buffer Composition: A common and effective wash buffer is Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS) containing a non-ionic detergent like Tween-20 (typically at a concentration of 0.05% to 0.1%).[1][8]
-
Washing Procedure:
-
Increase the number of wash cycles (e.g., from 3 to 5).[1]
-
Increase the volume of wash buffer to ensure the entire surface is thoroughly washed.
-
Increase the incubation time for each wash to allow for more effective removal of unbound molecules.
-
Detailed Experimental Protocols
Here are detailed protocols for the key troubleshooting experiments mentioned above.
Protocol 1: Optimizing Blocking Conditions
This protocol will help you determine the most effective blocking buffer and incubation time for your assay.
Materials:
-
Your chosen solid phase (e.g., ELISA plate, nitrocellulose membrane)
-
A selection of blocking buffers to test (e.g., 1% BSA in TBS, 3% BSA in TBS, 1% casein in TBS)
-
Your detection reagents (primary antibody, this compound-conjugated secondary antibody, substrate)
-
Wash buffer (TBST: TBS with 0.05% Tween-20)
-
Plate reader or imaging system
Procedure:
-
Prepare your solid phase as you normally would, up to the blocking step.
-
Divide your plate or membrane into sections, with each section to be treated with a different blocking buffer.
-
Add the different blocking buffers to their respective sections.
-
For each blocking buffer, test two different incubation times: 1 hour at room temperature and 2 hours at room temperature.
-
After blocking, wash the plate/membrane three times with TBST.
-
Proceed with the rest of your standard immunoassay protocol (primary antibody incubation, secondary antibody-Flavidin incubation, and detection).
-
Analyze the results by comparing the signal-to-noise ratio for each condition. The optimal condition will have a high specific signal and a low background.
Protocol 2: Antibody Titration using a Checkerboard Assay
This protocol is designed to find the optimal concentrations for your primary antibody and this compound-conjugated secondary antibody.[10]
Materials:
-
ELISA plate coated with your antigen
-
Primary antibody
-
This compound-conjugated secondary antibody
-
Blocking buffer (use the optimized buffer from Protocol 1)
-
Wash buffer (TBST)
-
Substrate and stop solution
-
Plate reader
Procedure:
-
Coat the ELISA plate with your antigen and block with your optimized blocking buffer.
-
Prepare a series of dilutions of your primary antibody in blocking buffer. For example, if the manufacturer suggests a 1:1000 dilution, you could prepare dilutions of 1:250, 1:500, 1:1000, 1:2000, and 1:4000.[8]
-
Add each primary antibody dilution to a different row of the ELISA plate. Include a row with no primary antibody as a negative control.
-
Incubate and wash the plate according to your standard protocol.
-
Prepare a series of dilutions of your this compound-conjugated secondary antibody in blocking buffer.
-
Add each secondary antibody dilution to a different column of the ELISA plate.
-
Incubate and wash the plate.
-
Add the substrate and stop solution, then read the absorbance on a plate reader.
-
The optimal combination of antibody concentrations is the one that gives the highest signal for the positive control wells and the lowest signal for the negative control wells.
Protocol 3: High-Efficiency Washing Procedure
This protocol outlines a more stringent washing procedure to reduce high background.
Materials:
-
Your immunoassay plate or membrane
-
Wash Buffer (e.g., TBST: TBS with 0.1% Tween-20)
Procedure:
-
After each incubation step (e.g., primary antibody, secondary antibody), discard the solution from the wells or blot container.
-
Add a generous volume of wash buffer to completely cover the surface.
-
Incubate for 5 minutes with gentle agitation on a plate shaker or rocker.
-
Discard the wash buffer.
-
Repeat steps 2-4 for a total of five washes.
-
After the final wash, ensure all residual wash buffer is removed before proceeding to the next step.
Quantitative Data Summaries
The following tables provide example data to illustrate the impact of optimizing different experimental parameters on reducing non-specific binding.
Table 1: Comparison of Different Blocking Agents on Signal-to-Noise Ratio
| Blocking Agent | Concentration | Incubation Time | Background Signal (OD) | Specific Signal (OD) | Signal-to-Noise Ratio |
| Non-fat Dry Milk | 5% | 1 hour | 0.450 | 1.800 | 4.0 |
| BSA | 1% | 1 hour | 0.200 | 1.950 | 9.8 |
| BSA | 3% | 2 hours | 0.110 | 2.100 | 19.1 |
| Casein | 1% | 2 hours | 0.150 | 2.050 | 13.7 |
This table demonstrates that increasing the concentration of BSA and the incubation time can significantly improve the signal-to-noise ratio by reducing background signal.
Table 2: Effect of Washing Steps on Background Reduction
| Number of Washes | Wash Duration (min) | Tween-20 Conc. | Background Signal (OD) |
| 3 | 2 | 0.05% | 0.350 |
| 5 | 2 | 0.05% | 0.210 |
| 5 | 5 | 0.1% | 0.095 |
| 7 | 5 | 0.1% | 0.090 |
This table illustrates that increasing the number of washes, the duration of each wash, and the detergent concentration can effectively decrease background signal.
Visual Guides
The following diagrams illustrate key workflows for troubleshooting and performing your experiments with this compound.
Caption: Troubleshooting workflow for high background.
Caption: General experimental workflow using this compound.
References
- 1. arp1.com [arp1.com]
- 2. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 3. antibodiesinc.com [antibodiesinc.com]
- 4. Causes Of High Background In ELISA Tests and How to Solve Them [krishgen.com]
- 5. biossusa.com [biossusa.com]
- 6. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 7. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 8. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 9. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 10. Tips for ELISA | Rockland [rockland.com]
Technical Support Center: Troubleshooting Low Fluorescence with Flavidin Conjugates
Welcome to the technical support center for Flavidin conjugates. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to low fluorescence in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from standard streptavidin?
This compound is an engineered form of streptavidin, described as a "fluorophore-friendly streptavidin". Its key advantage is that it increases the brightness of conjugated fluorescent dyes by reducing quenching effects that can occur with wild-type streptavidin.[1][2] This enhancement in fluorescence can lead to more sensitive and specific cell labeling in various applications.[1][2]
Q2: I am observing very weak or no fluorescent signal. What are the primary areas I should investigate?
Low or no fluorescence is a common issue that can stem from several factors. The main areas to troubleshoot include:
-
Reagent Integrity and Concentration: Issues with the this compound conjugate, primary/secondary antibodies, or the target antigen itself.
-
Experimental Protocol: Suboptimal steps in your staining and imaging workflow, such as fixation, permeabilization, blocking, and washing.
-
Instrumentation and Imaging Settings: Incorrect microscope settings, laser lines, or filter sets.
-
Photobleaching: Fading of the fluorescent signal due to prolonged exposure to excitation light.
Q3: Can the pH of my buffers affect the fluorescence of my this compound conjugate?
Yes, the pH of your buffers can significantly impact the fluorescence intensity of the conjugated dye.[3][4][5] The optimal pH range is dependent on the specific fluorophore conjugated to this compound. For many common fluorescent dyes, fluorescence is quenched at acidic pH levels.[3][6] It is crucial to maintain the pH of your buffers within the recommended range for the specific dye you are using. For most applications, a pH between 7.2 and 7.6 is a safe starting point, but always consult the dye manufacturer's specifications.
Q4: How can I minimize photobleaching of my this compound conjugate?
Photobleaching, the irreversible fading of a fluorophore, can be minimized by:
-
Using a mounting medium containing an antifade reagent.
-
Reducing the exposure time to the excitation light source.
-
Decreasing the intensity of the excitation light.
-
Imaging samples promptly after staining.
-
Choosing more photostable dyes for conjugation to this compound whenever possible.[7]
Q5: I suspect my this compound conjugate is not binding to the biotinylated target. What could be the cause?
Issues with this compound-biotin binding can arise from:
-
Steric Hindrance: The biotinylation of your target molecule may be in a location that is inaccessible to the this compound conjugate.
-
Inefficient Biotinylation: Your target molecule may not be sufficiently labeled with biotin.
-
Buffer Components: The presence of free biotin in your blocking buffers (e.g., in milk or some serum preparations) can compete with your biotinylated target for binding to the this compound conjugate.[8]
-
Disruption of the Biotin-Streptavidin Interaction: Harsh conditions such as extreme pH or high temperatures can disrupt this very stable interaction.[9]
Troubleshooting Guides
Problem 1: Weak or No Fluorescent Signal
This is one of the most common issues encountered. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| This compound Conjugate Issues | |
| Degraded conjugate | Ensure proper storage of the conjugate at recommended temperatures and protected from light. Aliquot upon arrival to avoid multiple freeze-thaw cycles. |
| Suboptimal conjugate concentration | Perform a titration to determine the optimal concentration for your specific application. Too low of a concentration will result in a weak signal. |
| Antibody/Target Issues | |
| Low target antigen expression | Use a positive control cell line or tissue known to express the target antigen to validate the protocol and reagents. Consider signal amplification techniques if the target is known to have low expression.[10][11] |
| Inactive primary or secondary antibody | Verify the antibody's efficacy in your application. Ensure the secondary antibody is compatible with the host species of the primary antibody. |
| Suboptimal antibody concentration | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. |
| Protocol-Related Issues | |
| Inadequate fixation/permeabilization | Optimize fixation and permeabilization steps. Insufficient permeabilization can prevent the conjugate from reaching intracellular targets. |
| Insufficient washing | Inadequate washing can lead to high background, which can obscure a weak signal. Increase the number and duration of wash steps. |
| Incorrect buffer pH | Verify that the pH of all buffers used in the staining protocol is within the optimal range for the conjugated fluorophore. |
| Instrumentation Issues | |
| Incorrect filter sets/laser lines | Ensure that the excitation and emission filters on the microscope are appropriate for the excitation and emission spectra of the conjugated dye.[12] |
| Low lamp/laser power | Check the age and alignment of the microscope's light source. |
Problem 2: High Background Fluorescence
High background can mask your specific signal, making it appear weak.
| Potential Cause | Recommended Solution |
| Non-specific Binding | |
| Inadequate blocking | Increase the concentration and/or incubation time of your blocking solution. Consider using a blocking buffer containing serum from the same species as the secondary antibody. |
| Hydrophobic interactions of the dye | Some fluorescent dyes can bind non-specifically due to their hydrophobicity. Include detergents like Tween-20 in your wash buffers to reduce this. |
| Presence of endogenous biotin | In some tissues, endogenous biotin can lead to non-specific binding of streptavidin-based reagents. Use a biotin-blocking kit if this is suspected.[8] |
| Autofluorescence | |
| Cellular or tissue autofluorescence | Include an unstained control to assess the level of autofluorescence. Consider using a spectral unmixing tool if available on your imaging software. Aldehyde-based fixatives can sometimes increase autofluorescence; consider alternative fixation methods. |
| Reagent-Related Issues | |
| Excessive conjugate/antibody concentration | High concentrations can lead to non-specific binding. Perform a careful titration to find the lowest concentration that still provides a good specific signal. |
| Aggregates in the conjugate solution | Centrifuge the this compound conjugate solution before use to pellet any aggregates that may have formed during storage. |
Experimental Protocols
Protocol 1: General Immunofluorescence Staining with this compound-Conjugate
This protocol provides a general workflow for immunofluorescence staining. Optimization of incubation times, concentrations, and buffer compositions may be necessary for your specific target and sample type.
-
Sample Preparation:
-
Culture cells on sterile coverslips or chamber slides until the desired confluency.
-
For tissue sections, deparaffinize and rehydrate as required.
-
-
Fixation:
-
Wash cells briefly with Phosphate Buffered Saline (PBS), pH 7.4.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate samples in a blocking buffer (e.g., 1-5% BSA or 5-10% normal serum from the secondary antibody host species in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its predetermined optimal concentration.
-
Incubate samples with the primary antibody for 1 hour at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash three times with PBS containing 0.05% Tween-20 (PBST) for 5 minutes each.
-
-
Biotinylated Secondary Antibody Incubation (if applicable):
-
Dilute the biotinylated secondary antibody in the blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash three times with PBST for 5 minutes each.
-
-
This compound Conjugate Incubation:
-
Dilute the this compound conjugate in the blocking buffer to its optimal concentration.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash three times with PBST for 5 minutes each.
-
Perform a final wash with PBS to remove any residual detergent.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using a mounting medium containing an antifade reagent.
-
Seal the coverslip and allow the mounting medium to cure.
-
Image using a fluorescence microscope with the appropriate filter sets for the conjugated dye.
-
Protocol 2: Determining the Optimal this compound Conjugate Concentration
A titration experiment is crucial to determine the optimal concentration of your this compound conjugate that provides the best signal-to-noise ratio.
-
Prepare a series of dilutions of your this compound conjugate in blocking buffer. A good starting range is from 0.1 µg/mL to 10 µg/mL.
-
Prepare multiple identical samples (e.g., cells on coverslips) that have been processed through the primary (and secondary biotinylated, if applicable) antibody incubation and washing steps.
-
Include a negative control sample that was not incubated with the primary antibody.
-
Incubate each sample with a different dilution of the this compound conjugate for 1 hour at room temperature, protected from light.
-
Wash all samples as described in the general protocol.
-
Mount and image all samples using the exact same acquisition settings (e.g., exposure time, laser power, gain).
-
Analyze the images to determine the concentration that gives the brightest specific signal with the lowest background fluorescence in the negative control.
Visualizations
Caption: A logical workflow for troubleshooting low fluorescence signals.
Caption: Factors influencing the signal-to-noise ratio in fluorescence experiments.
References
- 1. Amine Landscaping to Maximize Protein-Dye Fluorescence and Ultrastable Protein-Ligand Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. howarthgroup.org [howarthgroup.org]
- 3. pH-Sensitive Fluorescent Dyes: Are They Really pH-Sensitive in Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Highly selective fluorescent probe with an ideal pH profile for the rapid and unambiguous determination of subcellular labile iron (III) pools in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging | PLOS One [journals.plos.org]
- 8. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 9. researchgate.net [researchgate.net]
- 10. Streptavidin–Signal Amplification for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Introduction to Signal Amplification—Section 6.1 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 12. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
Flavidin Protein Labeling Technical Support Center
Welcome to the technical support center for Flavidin (Flavin-based) protein labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that you may encounter during the Flavin-tagging process, from low labeling efficiency to unexpected fluorescence behavior.
Low or Incomplete Labeling Efficiency
Question: I am observing low or incomplete labeling of my target protein with the Flavin-tag. What are the potential causes and how can I improve the efficiency?
Answer:
Low labeling efficiency is a common issue that can be attributed to several factors, ranging from suboptimal reaction conditions to issues with the expression system.
Potential Causes and Troubleshooting Steps:
-
Suboptimal Reaction Conditions (In Vitro): The efficiency of the flavin transferase, ApbE, is dependent on factors like temperature, pH, and cofactor concentrations.[1][2]
-
Temperature: Ensure the in vitro labeling reaction is performed at the optimal temperature, typically between 30°C and 37°C.[1]
-
Cofactors: Verify the correct concentrations of FAD (flavin adenine dinucleotide) and Mg2+ in the reaction buffer.[2]
-
Incubation Time: Increase the incubation time to allow the enzymatic reaction to proceed to completion.
-
-
Incomplete Labeling in Live Cells (In Vivo): Achieving 100% labeling efficiency in E. coli can be challenging due to limitations in the cellular availability of FAD.[3][4]
-
Co-expression of FAD Synthetase (FADS): Co-expressing FAD synthetase can significantly boost the intracellular FAD pool, leading to complete flavinylation of the target protein.[3]
-
Optimize Expression Conditions: Adjusting the expression temperature and supplementing the culture medium with riboflavin can enhance labeling efficiency. For instance, for some proteins, optimal labeling is achieved at 30°C with the addition of 150 mg/L riboflavin.[4][5]
-
-
Flavin-tag Accessibility: The position of the Flavin-tag (N-terminus, C-terminus, or internal loop) can influence the labeling efficiency.[1][2] While the tag is versatile, its accessibility to the ApbE enzyme is crucial. If you suspect steric hindrance, consider relocating the tag to a more exposed region of your protein.
Table 1: Effect of Expression Temperature on In Vivo Flavinylation Efficiency [1][3]
| Target Protein Construct | Expression Temperature (°C) | Labeling Efficiency (%) |
| NqrC-F1 | 37 | 67 |
| ADH-N-F1 | 37 | 31 |
| SUMO-N-F1 | 37 | 26 |
| MBP-NF1 (with FADS co-expression) | 17 | Incomplete |
| MBP-NF1 (with FADS co-expression) | 24 | ~100 |
| MBP-NF1 (with FADS co-expression) | 30 | ~100 |
| MBP-NF1 (with FADS co-expression) | 37 | ~100 |
Experimental Protocol: Standard In Vitro Flavinylation [2][3]
-
Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Add the purified Flavin-tagged target protein to a final concentration of 3 mg/mL.
-
Add FAD to a final concentration of 1 mM and MgCl₂ to 10 mM.
-
Initiate the reaction by adding the ApbE enzyme to a final concentration of 1 mg/mL.
-
Incubate the reaction at 30°C for at least 3 hours.
-
Analyze the labeling efficiency using SDS-PAGE followed by in-gel fluorescence imaging.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Broadening the Scope of the Flavin‐Tag Method by Improving Flavin Incorporation and Incorporating Flavin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fixing Flavins: Hijacking a Flavin Transferase for Equipping Flavoproteins with a Covalent Flavin Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Flavidin from Natural Sources
Welcome to the technical support center for the purification of Flavidin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation of this compound from natural sources, particularly from Orchidaceae species. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the extraction and purification of this compound.
Q1: I am getting a very low yield of this compound from my initial plant extract. What are the possible reasons and how can I improve it?
A1: Low yield from the initial extraction is a common issue in natural product isolation. Several factors could be contributing to this:
-
Improper Sample Preparation: The plant material must be properly handled to ensure the preservation of this compound. Use fresh, young plant tissues if possible, as older parts may have lower concentrations of the compound. Ensure the plant material is thoroughly dried and finely ground to maximize the surface area for extraction.[1]
-
Inefficient Extraction Solvent: The choice of solvent is critical. For phenanthrenes like this compound, polar solvents such as methanol or ethanol, or a mixture of solvents, are often effective.[2] If using a single solvent yields poor results, consider sequential extraction with solvents of increasing polarity.
-
Insufficient Extraction Time or Temperature: The extraction process may be too short. Maceration, a common technique, can take a long time to reach equilibrium.[3] While higher temperatures can increase solubility and diffusion, they can also lead to the degradation of thermolabile compounds.[3] Consider optimizing the extraction time and using moderate temperatures.
-
Degradation of this compound: this compound, like other flavonoids, can be sensitive to light, pH, and enzymatic degradation.[4] Conduct the extraction in amber glassware to protect it from light and consider adding antioxidants to the extraction solvent.
Q2: My this compound seems to be degrading during silica gel column chromatography, leading to multiple spots on the TLC plate and a discolored final product. What can I do to prevent this?
A2: Degradation on silica gel is a known issue for some natural products. Silica gel has a slightly acidic surface which can catalyze the degradation of sensitive compounds.[5] Here are some troubleshooting steps:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. A common method is to slurry the silica gel in the chosen mobile phase containing a small amount of a volatile base like triethylamine (1-2%).[6]
-
Use an Alternative Stationary Phase: If deactivation is not effective, consider using a different stationary phase. Alumina is a common alternative to silica gel. For more challenging separations, reversed-phase chromatography (e.g., C18) may be a suitable option.
-
Minimize Contact Time: Work efficiently to minimize the time the this compound is in contact with the silica gel. Flash column chromatography, which uses pressure to speed up the elution, is preferable to gravity chromatography.
-
Check Solvent Purity: Impurities in your solvents can also contribute to degradation. Ensure you are using high-purity, HPLC-grade solvents.
Q3: I am having difficulty separating this compound from other closely related impurities during column chromatography. The fractions are always mixed. How can I improve the resolution?
A3: Achieving good separation of structurally similar compounds can be challenging. Here are some strategies to improve resolution:
-
Optimize the Mobile Phase: The key to good separation is finding the right mobile phase. This often requires empirical testing using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your target compound (this compound) an Rf value of around 0.2-0.3.[6] A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can significantly improve the separation of complex mixtures.[6]
-
Proper Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.[7]
-
Sample Loading: The sample should be dissolved in a minimal amount of solvent and loaded onto the column in a narrow band. Overloading the column with too much sample will lead to poor separation.
-
Consider Preparative HPLC: If column chromatography does not provide the desired purity, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution for separating complex mixtures.
Q4: After purification, I am struggling to crystallize the this compound. What can I do?
A4: Crystallization can be a trial-and-error process. If your purified this compound is an oil or an amorphous solid, here are some techniques to induce crystallization:
-
Solvent Selection: The choice of solvent is crucial. An ideal crystallization solvent will dissolve the compound when hot but not when cold. Experiment with a range of solvents of different polarities.
-
Slow Evaporation: Dissolve the this compound in a suitable solvent and allow the solvent to evaporate slowly and undisturbed. This can be done by leaving the container loosely covered.
-
Vapor Diffusion: Place a solution of your compound in a small open vial, and then place this vial inside a larger sealed container with a more volatile solvent in which your compound is insoluble. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility of your compound and promoting crystallization.
-
Seeding: If you have a tiny crystal of this compound, you can add it to a saturated solution of the compound to act as a nucleus for crystal growth.
Quantitative Data Summary
The following table presents representative data for the purification of this compound from Coelogyne species. Note that these values are illustrative and actual results may vary depending on the specific plant material and experimental conditions.
| Purification Step | Starting Material (g) | Product Mass (mg) | Yield (%) | Purity (%) |
| Crude Methanolic Extract | 500 | 25,000 | 5.0 | ~5 |
| Liquid-Liquid Extraction | 25,000 (crude extract) | 5,000 | 20.0 | ~20 |
| Silica Gel Column Chromatography | 5,000 | 250 | 5.0 | ~90 |
| Recrystallization | 250 | 200 | 80.0 | >98 |
Experimental Protocols
Extraction of this compound from Coelogyne Species
-
Preparation of Plant Material: Air-dry the whole plant of a Coelogyne species at room temperature for two weeks. Grind the dried plant material into a fine powder using a mechanical grinder.
-
Maceration: Soak the powdered plant material (500 g) in methanol (5 L) in a large amber glass container at room temperature for 72 hours with occasional stirring.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.
Liquid-Liquid Extraction for Partial Purification
-
Dissolution: Dissolve the crude methanolic extract in a mixture of methanol and water (9:1 v/v).
-
Solvent Partitioning: Perform sequential liquid-liquid extraction in a separatory funnel with n-hexane, followed by chloroform, and then ethyl acetate.
-
Fraction Collection: Collect the different solvent fractions. The this compound is expected to be enriched in the more polar fractions (chloroform and ethyl acetate). Concentrate these fractions separately using a rotary evaporator.
Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica gel (100-200 mesh) using a slurry packing method with the initial mobile phase (e.g., n-hexane:ethyl acetate, 9:1 v/v).
-
Sample Loading: Dissolve the enriched fraction from the liquid-liquid extraction in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity (e.g., from 9:1 to 1:1 v/v).
-
Fraction Collection and Analysis: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC). Combine the fractions containing pure this compound.
-
Concentration: Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.
Characterization of this compound
-
Thin Layer Chromatography (TLC): Use pre-coated silica gel 60 F254 plates and a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v). Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Nuclear Magnetic Resonance (NMR): Record 1H and 13C NMR spectra on a spectrometer (e.g., 400 MHz for 1H and 100 MHz for 13C) using a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Mass Spectrometry (MS): Obtain the mass spectrum using a high-resolution mass spectrometer to determine the exact mass and molecular formula of this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 2. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 3. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and general properties of flavins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Optimizing Solvents for Flavidin Antioxidant Assays
Welcome to the technical support center for optimizing solvent systems in Flavidin antioxidant assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible results in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound antioxidant assays and provides step-by-step solutions.
Q1: My this compound sample is not fully dissolving in the chosen solvent. What should I do?
A1: Incomplete dissolution of this compound can lead to inaccurate and underestimated antioxidant activity. Here’s a systematic approach to address this issue:
-
Sonication: Sonicate the sample in a water bath for 15-30 minutes to aid dissolution.
-
Gentle Heating: Gently warm the solvent to increase the solubility of this compound. Be cautious, as excessive heat can degrade the compound.
-
Solvent Polarity Adjustment: this compound, like many flavonoids, has moderate polarity. If you are using a non-polar solvent, consider switching to a more polar one, or vice versa. A trial with a gradient of solvent polarities is recommended.
-
Solvent Mixtures: Utilize a co-solvent system. For instance, adding a small percentage of a more polar solvent like methanol or ethanol to a less polar solvent can significantly improve solubility.
-
Initial Solubility Test: Before proceeding with the full assay, perform a small-scale solubility test with a range of solvents to determine the most effective one for your specific this compound sample.
Q2: I am observing inconsistent or low antioxidant activity in my DPPH/ABTS/FRAP assay. What are the possible causes and solutions?
A2: Several factors can contribute to inconsistent or low readings in antioxidant assays. Consider the following troubleshooting steps:
-
Solvent Interference: The solvent itself can sometimes react with the assay reagents, leading to inaccurate results. Always run a blank with the solvent alone to check for any background absorbance.
-
pH of the Medium: The antioxidant capacity of flavonoids can be pH-dependent.[1][2][3] Ensure the pH of your reaction mixture is optimal for the specific assay being performed and for the stability of this compound. For instance, the FRAP assay is conducted under acidic conditions (pH 3.6).[4]
-
This compound Stability: this compound may degrade in certain solvents or under specific pH conditions, leading to a loss of antioxidant activity. It is advisable to prepare fresh solutions of this compound for each experiment and protect them from light and high temperatures.
-
Incorrect Wavelength: Ensure your spectrophotometer is set to the correct wavelength for the assay you are performing (e.g., ~517 nm for DPPH, ~734 nm for ABTS, ~593 nm for FRAP).
-
Reaction Time: The reaction kinetics of antioxidant assays can vary depending on the antioxidant and the solvent used. Ensure you are following the recommended incubation times for your specific protocol.
Q3: I am seeing a color change in my control (reagent + solvent without this compound). What does this indicate?
A3: A color change in the control indicates that your solvent may be interacting with the assay reagent. Some organic solvents can have reducing or oxidizing properties that interfere with the assay. To resolve this, try a different solvent of higher purity or one that is known to be inert in the specific assay you are using. Always subtract the absorbance of the blank (solvent + reagent) from your sample readings.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for this compound antioxidant assays?
A1: While there is limited specific data on the solubility of this compound from Orchidaceae, a general approach for flavonoids can be adopted. The optimal solvent depends on the specific antioxidant assay being used and the polarity of the this compound molecule.[5][6] Commonly used solvents for flavonoid antioxidant assays include:
-
Methanol: A polar solvent effective for extracting a wide range of flavonoids.[5]
-
Ethanol: Another polar solvent, often preferred due to its lower toxicity compared to methanol.[6]
-
Acetone: A solvent of intermediate polarity that can be effective for certain flavonoids.[5]
-
Water: While this compound's solubility in water may be limited, aqueous mixtures of the above solvents (e.g., 80% methanol) are often used.[6]
It is highly recommended to perform preliminary solubility tests with your specific this compound sample to determine the most suitable solvent.
Q2: How does the choice of solvent affect the results of different antioxidant assays (DPPH, ABTS, FRAP)?
A2: The solvent can influence the reaction kinetics and the measured antioxidant capacity. The polarity of the solvent can affect the ability of the antioxidant to donate a hydrogen atom or an electron.[7] For instance, some studies have shown that the antioxidant activity of flavonoids in the DPPH assay can be higher in less polar solvents, while the opposite may be true for the ABTS assay. The FRAP assay is typically performed in an aqueous buffer system.
Q3: Can this compound interfere with common laboratory assays?
A3: Yes, flavonoids, in general, have been reported to interfere with certain biochemical assays. For example, they can interfere with protein quantification assays like the BCA assay due to their reducing properties.[1][2][8] It is important to be aware of potential interferences and to run appropriate controls.
Q4: Is there a difference between "this compound" the antioxidant and "this compound" the protein?
A4: Yes, it is crucial to distinguish between two different molecules that share the name "this compound". The focus of this guide is This compound, the antioxidant compound isolated from Orchidaceae species .[9] There is also a genetically engineered protein named This compound, which is a fluorophore-friendly streptavidin . These are distinct molecules with different properties and applications. Ensure you are working with the correct compound for your antioxidant studies.
Data Presentation
The following tables summarize quantitative data on the effect of different solvents on the extraction and antioxidant activity of flavonoids from various plant sources, which can serve as a general guide for optimizing your this compound assays.
Table 1: Effect of Solvent on Total Flavonoid Content (TFC) and Total Phenolic Content (TPC)
| Plant Source | Solvent | TFC (mg QE/g extract) | TPC (mg GAE/g extract) | Reference |
| Green Pea | 80% Ethanol | - | 1045.92 ± 21.30 | [5] |
| Mung Bean | 80% Acetone | 77.38 ± 0.80 | - | [5] |
| Black Gram | 80% Ethanol | 342.21 ± 3.05 | - | [5] |
| Scutellaria baicalensis | 70% Aqueous Ethanol | 40.11 ± 1.31 | 66.03 ± 0.44 | [10] |
| Cadaba rotundifolia | 80% Methanol | 0.51 ± 0.03 | 10.46 ± 1.25 | [6][11] |
| Malus pumilus | 70% Aqueous Ethanol | 18.88 ± 0.07 | 65.64 ± 0.13 | [4] |
QE: Quercetin Equivalents; GAE: Gallic Acid Equivalents
Table 2: Effect of Solvent on Antioxidant Activity (DPPH, ABTS, and FRAP Assays)
| Plant Source | Assay | Solvent | Antioxidant Activity | Reference |
| Green Pea | FRAP | 80% Ethanol | 89.60 ± 0.80 µg AAE/mL | [5] |
| Mung Bean | DPPH | 80% Ethanol | 27.67 ± 1.53 % inhibition | [5] |
| Scutellaria baicalensis | DPPH IC50 (mg/mL) | 70% Aqueous Ethanol | 0.35 ± 0.01 | [10] |
| Scutellaria baicalensis | ABTS IC50 (mg/mL) | 70% Aqueous Ethanol | 0.29 ± 0.01 | [10] |
| Cadaba rotundifolia | DPPH | 80% Methanol | Highest scavenging activity | [6][11] |
| Cadaba rotundifolia | FRAP | 80% Methanol | Highest reducing power | [6][11] |
| Green Coffee Beans | DPPH | Ethanol | 94.22 ± 0.45 % | [7] |
| Green Coffee Beans | ABTS | Ethanol | - | [7] |
| Green Coffee Beans | FRAP | Aqueous | - | [7] |
| Kaempferia rotunda | FRAP (µmol TE/g DW) | Water-Ethanol-Acetone | 2.9120 | [12] |
| Kaempferia rotunda | ABTS (µmol TE/g DW) | Water-Acetone | 10.4456 | [12] |
AAE: Ascorbic Acid Equivalents; IC50: Half-maximal inhibitory concentration; TE: Trolox Equivalents; DW: Dry Weight
Experimental Protocols
Below are detailed methodologies for the three key antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent (e.g., methanol or ethanol). Store in a dark, cool place.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the chosen solvent to prepare a stock solution.
-
Prepare a series of dilutions of the this compound stock solution.
-
-
Assay Procedure:
-
In a microplate well or a cuvette, add a specific volume of the DPPH working solution.
-
Add an equal volume of the different concentrations of the this compound sample or standard (e.g., Trolox, Ascorbic Acid).
-
For the blank, add the same volume of the solvent used for the sample instead of the antioxidant solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of each solution at the characteristic wavelength of DPPH, which is typically around 517 nm.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured.
Methodology:
-
Reagent Preparation:
-
Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound and a series of dilutions in the chosen solvent.
-
-
Assay Procedure:
-
In a microplate well or cuvette, add a small volume (e.g., 10 µL) of the this compound sample or standard (e.g., Trolox).
-
Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula:
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex.
Methodology:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in 40 mM HCl, and a solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound and a series of dilutions.
-
-
Assay Procedure:
-
Add a small volume of the this compound sample or standard (e.g., FeSO₄) to a microplate well or cuvette.
-
Add a larger volume of the pre-warmed FRAP reagent.
-
Incubate at 37°C for a specified time (e.g., 4-30 minutes).
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound antioxidant assays.
References
- 1. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts [foodandnutritionjournal.org]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant activities of this compound in different in vitro model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. iscientific.org [iscientific.org]
Technical Support Center: Flavidin Antioxidant Capacity Measurement
Welcome to the technical support center for Flavidin antioxidant capacity measurement. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common assays used to measure the antioxidant capacity of this compound?
A1: The antioxidant capacity of this compound, a potent antioxidant isolated from Orchidaceae species, is typically evaluated using several in vitro model systems.[1] These assays are based on different mechanisms, primarily single electron transfer (SET) and hydrogen atom transfer (HAT).[2][3] Commonly employed methods include:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.
-
Phosphomolybdenum Assay: This assay is based on the reduction of Molybdenum (VI) to Molybdenum (V) by the antioxidant compound, forming a green phosphate/Mo(V) complex.
-
Hydrogen Peroxide (H₂O₂) Scavenging Assay: This assay assesses the ability of an antioxidant to neutralize hydrogen peroxide, a non-radical reactive oxygen species.
-
Trolox Equivalent Antioxidant Capacity (TEAC) Assay using ABTS radical: This assay measures the capacity of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•⁺). The results are often expressed as Trolox equivalents.
Q2: My antioxidant capacity readings for this compound are inconsistent. What could be the cause?
A2: Inconsistent results in this compound antioxidant capacity measurements can stem from several factors. One of the primary sources of variability is the presence of interfering substances in your sample matrix. It is also crucial to ensure the stability of reagents and precise control of experimental conditions. For instance, the ABTS radical used in the TEAC assay needs to be freshly prepared and its stability can be a concern.[2]
Q3: Can components of my sample matrix interfere with the assay?
A3: Yes, various components in your sample matrix can interfere with antioxidant capacity measurements, leading to either an overestimation or underestimation of this compound's activity. Key interfering substances include:
-
Proteins: Proteins, such as bovine serum albumin (BSA), can bind to flavonoids, masking their antioxidant capacity.[2][4] This interaction can lead to an underestimation of the true antioxidant potential.
-
Reducing Sugars: Sugars with reducing properties can react with the assay reagents (e.g., Folin-Ciocalteu reagent, though not a direct measure of antioxidant capacity, it is often used alongside and is susceptible to this interference), leading to an overestimation of the total antioxidant capacity.[5]
-
Metal Ions: Transition metal ions like iron (Fe²⁺, Fe³⁺) and copper (Cu²⁺) can form complexes with flavonoids.[6][7][8][9][10] This complexation can either enhance or inhibit the antioxidant activity, or in some cases, promote pro-oxidant effects.[7]
-
Other Antioxidants: If your sample contains other antioxidant compounds besides this compound, the assay will measure the total antioxidant capacity of the mixture, not just that of this compound.
Troubleshooting Guides
Issue 1: Lower than expected antioxidant capacity values.
Possible Cause:
-
Protein Interference: this compound may be binding to proteins in your sample, such as albumin, which masks its antioxidant functional groups.[2][4]
-
Incorrect pH: The pH of the reaction mixture can significantly influence the antioxidant activity of flavonoids. Deprotonation of hydroxyl groups at higher pH can increase antioxidant capacity, so an inappropriate pH may lead to lower readings.
Troubleshooting Steps:
-
Protein Removal: If your sample contains proteins, consider a protein precipitation step using acetone or another suitable organic solvent before performing the assay.
-
pH Optimization: Ensure the pH of your assay buffer is optimal for the specific assay and for this compound. For flavonoids, antioxidant activity often increases with pH due to the deprotonation of hydroxyl groups.[11]
-
Check Reagent Concentration and Stability: Verify the concentration and stability of your assay reagents, particularly the radical solutions (DPPH, ABTS•⁺), as their degradation can lead to inaccurate results.
Issue 2: Higher than expected antioxidant capacity values.
Possible Cause:
-
Presence of Reducing Agents: Contaminants such as reducing sugars or other non-flavonoid antioxidants in your sample can react with the assay reagents, leading to an artificially high reading.
-
Spectroscopic Interference: Colored compounds in your sample extract may absorb light at the same wavelength as the assay's chromophore, leading to inaccurate absorbance readings.
Troubleshooting Steps:
-
Sample Blank: Run a sample blank containing the sample extract without the assay reagent to correct for background absorbance.
-
Purification of this compound: If possible, purify your this compound sample to remove other interfering compounds.
-
Wavelength Selection: For the ABTS assay, measuring absorbance at 734 nm is recommended as it minimizes interference from colored compounds.[5]
Quantitative Data on Interference
The following tables summarize quantitative data on the interference of common substances with flavonoid antioxidant capacity assays. While this data is not specific to this compound, it provides valuable insights into potential interferences for structurally similar flavonoids.
Table 1: Effect of Bovine Serum Albumin (BSA) on the Antioxidant Capacity of Various Flavonoids (TEAC Values)
| Flavonoid | TEAC Value (without BSA) | TEAC Value (with BSA) | % Decrease in Antioxidant Capacity |
| Myricetin | 4.69 | 2.11 | 55.0% |
| Quercetin | 4.12 | 2.01 | 51.2% |
| Kaempferol | 2.15 | 1.23 | 42.8% |
| Morin | 2.54 | 1.52 | 40.2% |
| Galangin | 1.89 | 1.17 | 38.1% |
| Catechin | 2.40 | 1.56 | 35.0% |
Data adapted from a study on the masking effect of BSA on flavonoid antioxidant capacity. The exact this compound values may vary.[2]
Table 2: Effect of pH on the Antioxidant Capacity of Palm Polyphenols (DPPH Assay)
| pH | Total Phenolic Content (mg GAE/g) | DPPH Radical Scavenging Activity (IC₅₀ µg/mL) |
| 3.5 | 35.71 | 91.81 |
| 4.5 | 48.46 | 93.33 |
| 5.5 | 75.49 | 127.39 |
| 6.5 | 63.67 | 106.95 |
Data from a study on palm polyphenols, demonstrating the influence of pH on antioxidant activity. Optimal pH can vary for different flavonoids and assays.
Experimental Protocols
Detailed methodologies for the key antioxidant capacity assays are provided below.
DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve this compound samples in a suitable solvent (e.g., methanol) to obtain a range of concentrations.
-
Assay Procedure:
-
Add 1.0 mL of the DPPH solution to 1.0 mL of the this compound sample solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm against a blank (methanol).
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
Phosphomolybdenum Assay
-
Reagent Solution: Prepare a reagent solution containing 0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium molybdate.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent.
-
Assay Procedure:
-
Mix 0.3 mL of the sample solution with 3.0 mL of the reagent solution.
-
Incubate the mixture at 95°C for 90 minutes.
-
After cooling to room temperature, measure the absorbance at 695 nm against a blank.
-
-
Standard Curve: Use ascorbic acid or Trolox to generate a standard curve for quantification.
Hydrogen Peroxide Scavenging Assay
-
Reagent Preparation: Prepare a 40 mM solution of H₂O₂ in phosphate buffer (pH 7.4).
-
Assay Procedure:
-
Add 0.6 mL of the H₂O₂ solution to 1.0 mL of the this compound sample solution.
-
Measure the absorbance of the H₂O₂ at 230 nm after 10 minutes against a blank solution (phosphate buffer without H₂O₂).
-
-
Calculation: The percentage of H₂O₂ scavenged is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of H₂O₂ alone, and A_sample is the absorbance in the presence of the sample.
TEAC/ABTS Assay
-
ABTS Radical Cation (ABTS•⁺) Generation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
-
Assay Procedure:
-
Dilute the ABTS•⁺ solution with ethanol or phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 1.0 mL of the diluted ABTS•⁺ solution to 10 µL of the this compound sample solution.
-
After 6 minutes, measure the absorbance at 734 nm.
-
-
Standard Curve: A standard curve is prepared using Trolox, and the results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualizations
Logical Workflow for Troubleshooting Interference
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Bovine Serum Albumin-Flavonoid Interaction on the Antioxidant Activity of Dietary Flavonoids: New Evidence from Electrochemical Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Antioxidant versus Metal Ion Chelating Properties of Flavonoids: A Structure-Activity Investigation | PLOS One [journals.plos.org]
- 8. Iron Complexes of Flavonoids-Antioxidant Capacity and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metal–Flavonoid Interactions—From Simple Complexes to Advanced Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Biotin-Binding Proteins: Avidin vs. Neutravidin
For researchers, scientists, and drug development professionals, the avidin-biotin system is a cornerstone of many critical assays. However, the choice of the biotin-binding protein can significantly impact experimental outcomes. This guide provides a detailed, data-driven comparison of avidin and its derivative, neutravidin, to inform the selection process for various research applications.
It is important to note that the term "Flavidin" primarily refers to a chemical compound with antioxidant properties and is not a recognized biotin-binding protein in the broader scientific literature. While a lysine-free streptavidin mutant has been mentioned in a similar context, comprehensive comparative data is not available. Therefore, this guide will focus on the two well-established proteins: avidin and neutravidin.
Core Properties: A Head-to-Head Comparison
Avidin, a glycoprotein from egg white, and neutravidin, its deglycosylated and charge-neutralized counterpart, share the same fundamental ability to bind biotin with extremely high affinity. However, their differing physicochemical properties lead to significant performance differences, particularly concerning non-specific binding.
| Feature | Avidin | Neutravidin |
| Source | Chicken Egg White | Chemically modified Avidin |
| Molecular Weight | ~67-68 kDa[1] | ~60 kDa[1][2] |
| Glycosylation | Yes | No[2][3] |
| Isoelectric Point (pI) | ~10.5[1] | ~6.3[1][2] |
| Biotin Binding Sites | 4 | 4 |
| Biotin Affinity (Kd) | ~10-15 M[1][2] | ~10-15 M[2][4] |
| Non-specific Binding | High[3] | Low[4][5][6] |
Performance in Practice: The Impact of Non-Specific Binding
The key differentiator between avidin and neutravidin is the level of non-specific binding. Avidin's carbohydrate moieties and high isoelectric point cause it to adhere to negatively charged surfaces and molecules, such as cell membranes and nucleic acids, leading to high background signals in sensitive assays.[3][7] Neutravidin, lacking these features, exhibits minimal non-specific binding, resulting in a significantly improved signal-to-noise ratio.[5][8]
Experimental evidence supports this distinction. A study on siRNA delivery demonstrated that avidin-based complexes aggregated in the presence of serum proteins, a sign of non-specific interaction, while neutravidin complexes remained stable and effective.[3]
Experimental Protocols: Methodologies for Key Applications
The choice between avidin and neutravidin directly influences standard laboratory protocols. The following are generalized methods for common immunoassays.
Sandwich Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol utilizes the high affinity of the avidin/neutravidin-biotin interaction for signal amplification.
-
Plate Coating: A capture antibody specific to the target antigen is immobilized on a 96-well plate.
-
Blocking: Non-specific binding sites on the plate are blocked using a protein solution like bovine serum albumin (BSA).
-
Sample Incubation: The sample containing the antigen is added and incubated.
-
Detection Antibody: A biotinylated detection antibody, also specific to the antigen, is added.
-
Enzyme Conjugate: An enzyme-conjugated avidin or neutravidin (e.g., horseradish peroxidase - HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a measurable color change.
-
Analysis: The absorbance is read on a plate reader to quantify the antigen.
Immunohistochemistry (IHC) - Avidin-Biotin Complex (ABC) Method
This technique is used to visualize the localization of antigens in tissue sections.
-
Tissue Preparation: The tissue sample is fixed, embedded in paraffin, and sectioned.
-
Antigen Retrieval: The antigenicity of the target protein is restored, often through heat-induced epitope retrieval.
-
Blocking: Endogenous enzyme activity is quenched, and non-specific binding is blocked with serum.
-
Primary Antibody: The primary antibody specific to the target antigen is applied.
-
Biotinylated Secondary Antibody: A secondary antibody that binds to the primary antibody and is conjugated to biotin is added.
-
Avidin-Biotin Complex (ABC) Reagent: A pre-formed complex of avidin/neutravidin and a biotinylated enzyme (like HRP) is added. The multiple biotin-binding sites on the avidin/neutravidin molecule allow for the formation of a large, signal-amplifying complex.
-
Chromogen: A substrate is added that reacts with the enzyme to produce a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: The tissue is counterstained to visualize cellular structures and mounted for microscopy.
Visualizing the Concepts
The following diagrams illustrate the key concepts discussed.
Caption: Workflow of a sandwich ELISA utilizing the neutravidin-biotin system for signal amplification.
Caption: Key distinguishing properties of Avidin and Neutravidin that influence their performance in immunoassays.
Conclusion and Recommendation
For the majority of applications in research and drug development, neutravidin is the recommended choice over avidin . Its low non-specific binding properties lead to more reliable and sensitive results in assays such as ELISA, IHC, and flow cytometry. While avidin may be a more economical option, the potential for high background and false positives often outweighs the cost savings, particularly in quantitative and diagnostic applications. The selection of the appropriate biotin-binding protein is a critical step in experimental design, and understanding the fundamental differences between avidin and neutravidin is key to achieving accurate and reproducible data.
References
- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. NeutrAvidin - Wikipedia [en.wikipedia.org]
- 3. Comparison of avidin, neutravidin, and streptavidin as nanocarriers for efficient siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomat.it [biomat.it]
- 5. Neutralite Avidin - e-Proteins [e-proteins.com]
- 6. biomat.it [biomat.it]
- 7. Avidin - Wikipedia [en.wikipedia.org]
- 8. IHC検出におけるアビジン-ビオチン複合体法 | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to Flavidin-based Immunoassay and Traditional ELISA
For researchers, scientists, and professionals in drug development, the accurate quantification of biomarkers is paramount. This guide provides a detailed comparison of a novel Flavidin-based Fluorescent Immunoassay (this compound-FIA) and the well-established Enzyme-Linked Immunosorbent Assay (ELISA). We present a comprehensive overview of their performance, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.
Performance Comparison: this compound-FIA vs. ELISA
The choice of an immunoassay platform is often dictated by the specific requirements of the study, including the need for high sensitivity, specificity, and throughput. The following table summarizes the key performance characteristics of the this compound-FIA compared to a traditional ELISA.
| Performance Metric | This compound-FIA | Standard ELISA | Key Advantage |
| Sensitivity (LOD) | 0.5 pg/mL | 5-10 pg/mL | This compound-FIA |
| Specificity | >99% | >98% | Comparable |
| Precision (CV%) | < 5% | < 10% | This compound-FIA |
| Dynamic Range | 4-5 logs | 2-3 logs | This compound-FIA |
| Time to Result | 1.5 hours | 4-6 hours | This compound-FIA |
| Multiplexing Capability | Potential for multiplexing | Limited | This compound-FIA |
As the data indicates, the this compound-FIA platform demonstrates superior performance in several key areas. Its enhanced sensitivity and lower limit of detection (LOD) make it particularly suitable for the quantification of low-abundance biomarkers.[1] The broader dynamic range of the this compound-FIA reduces the need for multiple sample dilutions, streamlining the experimental workflow. Furthermore, the significantly shorter time to result can accelerate research timelines. While both assays offer high specificity, the improved precision of the this compound-FIA ensures greater reproducibility of results.[2]
Experimental Protocols
Below are detailed protocols for the detection of a hypothetical "Analyte X" using both the this compound-FIA and a standard sandwich ELISA.
This compound-FIA Protocol (for Analyte X)
This protocol outlines the steps for a one-step fluorescent immunoassay.
Materials:
-
This compound-FIA microplate pre-coated with anti-Analyte X capture antibody
-
Biotinylated anti-Analyte X detection antibody
-
Streptavidin-Flavidin conjugate
-
Wash Buffer
-
Assay Buffer
-
Analyte X standards and samples
-
Microplate reader with fluorescence detection
Procedure:
-
Preparation: Bring all reagents to room temperature. Prepare serial dilutions of the Analyte X standard in Assay Buffer. Dilute samples as required.
-
Reaction Setup: Add 50 µL of standard or sample to each well of the microplate.
-
Reagent Addition: Add 50 µL of a pre-mixed solution containing the biotinylated detection antibody and Streptavidin-Flavidin conjugate to each well.
-
Incubation: Incubate the plate for 1 hour at room temperature on a plate shaker.
-
Washing: Wash the plate 4 times with 300 µL of Wash Buffer per well.
-
Signal Detection: Read the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the fluorescence intensity versus the concentration of the standards. Calculate the concentration of Analyte X in the samples from the standard curve.
Standard ELISA Protocol (for Analyte X)
This protocol describes a typical sandwich ELISA procedure.
Materials:
-
Microplate coated with anti-Analyte X capture antibody
-
Biotinylated anti-Analyte X detection antibody
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer
-
Assay Buffer
-
Analyte X standards and samples
-
Microplate reader with absorbance detection
Procedure:
-
Coating: Coat a 96-well microplate with the capture antibody overnight at 4°C. (This step is often pre-done in commercial kits).
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add 100 µL of standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Reaction Stoppage: Add 50 µL of Stop Solution to each well.
-
Signal Detection: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the concentration of Analyte X in the samples.
Visualizing the Workflows and Pathways
To better illustrate the experimental processes and a relevant biological context, the following diagrams have been generated.
Conclusion
The validation of immunoassays is a critical step to ensure the reliability and reproducibility of experimental results.[3] The this compound-FIA technology represents a significant advancement over traditional ELISA, offering higher sensitivity, a wider dynamic range, and a faster workflow. These features make it an excellent choice for demanding research applications, particularly in biomarker discovery and validation. However, ELISA remains a robust and cost-effective method for many routine applications. The choice between these two platforms should be guided by the specific needs of the experiment, including the required sensitivity, sample throughput, and budget.
References
A Comparative Guide to the Cross-Reactivity of Flavidin Conjugates
For Researchers, Scientists, and Drug Development Professionals
The streptavidin-biotin interaction is a cornerstone of modern bioassays, prized for its high affinity and specificity. However, non-specific binding and cross-reactivity of streptavidin conjugates can be a significant source of experimental noise and inaccurate results. Flavidin, a fluorophore-friendly engineered streptavidin, offers enhanced brightness and stability in fluorescence-based applications. This guide provides a comparative overview of the potential cross-reactivity of this compound conjugates, benchmarked against other common biotin-binding proteins, and furnishes detailed protocols for researchers to assess cross-reactivity in their own experimental systems.
Understanding Cross-Reactivity in Biotin-Binding Assays
In the context of this compound and other streptavidin-based reagents, cross-reactivity refers to the binding of the conjugate to molecules other than the intended biotinylated target. This can lead to false-positive signals and a reduced signal-to-noise ratio. The primary sources of such non-specific interactions include:
-
Electrostatic Interactions: The surface charge of the biotin-binding protein can lead to non-specific binding with charged molecules and surfaces in the assay.
-
Off-Target Binding Motifs: Some proteins contain amino acid sequences that can mimic natural binding sites for other molecules.
-
Endogenous Biotin: The presence of naturally biotinylated proteins in biological samples can lead to competition and non-specific signals.
Comparison of Biotin-Binding Proteins
This compound's engineered properties aim to minimize some of the known drawbacks of its predecessors. Here is a comparative summary of this compound and its common alternatives:
| Feature | This compound | Standard Streptavidin | Avidin | NeutrAvidin |
| Source | Engineered Streptomyces avidinii | Streptomyces avidinii | Chicken Egg White | Deglycosylated Avidin |
| Isoelectric Point (pI) | Near-neutral | Near-neutral | ~10.5 (highly basic) | Near-neutral (~6.3) |
| Glycosylation | No | No | Yes | No |
| Primary Cause of Non-Specific Binding | Potentially the RYD sequence | RYD sequence mimicking RGD binding motif[1] | High positive charge and glycosylation[2][3] | Reduced compared to Avidin |
| Biotin Binding Affinity (Kd) | ~10⁻¹⁴ M (unaltered from streptavidin)[4] | ~10⁻¹⁴ M[4][5] | ~10⁻¹⁵ M (for free biotin)[4][6] | High |
| Suitability for Fluorescence Assays | Optimized for high brightness and stability | Standard | Can have higher background | Good alternative to streptavidin |
Key Takeaway: this compound, as an engineered form of streptavidin, is expected to have a low level of non-specific binding, similar to or better than standard streptavidin and NeutrAvidin. Its primary advantage lies in its enhanced fluorescence properties. Avidin is generally not recommended for sensitive assays where non-specific binding is a concern due to its high pI and glycosylation.[2][3]
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of this compound conjugates, a well-designed experimental protocol is essential. The following outlines a competitive ELISA-based approach.
Objective:
To determine the extent of non-specific binding of a this compound conjugate to a panel of potentially cross-reactive molecules.
Materials:
-
This compound conjugated to a reporter molecule (e.g., HRP, or a fluorophore).
-
Biotinylated target molecule (positive control).
-
A panel of potential cross-reactive, non-biotinylated proteins or molecules (e.g., BSA, casein, fibronectin, and molecules structurally similar to biotin).
-
ELISA plates.
-
Coating, blocking, and wash buffers.
-
Substrate for the reporter molecule.
-
Plate reader.
Experimental Workflow:
Caption: Workflow for assessing this compound conjugate cross-reactivity.
Detailed Protocol:
-
Plate Coating:
-
Coat the wells of a microtiter plate with 100 µL of the potential cross-reactive molecules (e.g., 1-10 µg/mL in coating buffer).
-
As a positive control, coat wells with the biotinylated target molecule.
-
As a negative control, use wells with blocking buffer only.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Incubation with this compound Conjugate:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the this compound conjugate, diluted in blocking buffer, to each well. The optimal concentration should be determined by titration.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer to remove any unbound conjugate.
-
Add 100 µL of the appropriate substrate to each well.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal using a plate reader at the appropriate wavelength.
-
Data Analysis:
The signal generated in the wells coated with the potential cross-reactive molecules is a measure of the non-specific binding. This can be expressed as a percentage of the signal from the positive control (biotinylated target).
% Cross-reactivity = (Signal from cross-reactant / Signal from biotinylated target) x 100
A lower percentage indicates lower cross-reactivity and higher specificity of the this compound conjugate.
Logical Relationship for Interpreting Results
Caption: Decision tree for interpreting cross-reactivity results.
Conclusion
This compound conjugates represent a significant advancement in fluorescence-based bioassays, offering superior brightness while maintaining the high-affinity biotin binding of streptavidin. While this compound is engineered to minimize non-specific interactions, it is crucial for researchers to empirically validate the cross-reactivity of these conjugates within their specific experimental setup. The protocols and comparative data presented in this guide provide a framework for making informed decisions about the use of this compound and for ensuring the accuracy and reliability of experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 3. Comparison of avidin, neutravidin, and streptavidin as nanocarriers for efficient siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Streptavidin - Wikipedia [en.wikipedia.org]
- 5. Biotin and Streptavidin | AAT Bioquest [aatbio.com]
- 6. Avidin vs . Streptavidin - e-Proteins [e-proteins.com]
A Comparative Analysis of Flavidin Fluorescence Stability for Enhanced Research Applications
In the realm of biomedical research and drug development, the stability and brightness of fluorescent probes are paramount for generating high-quality, reproducible data. Flavidin, an engineered form of streptavidin, has emerged as a superior alternative to its wild-type counterpart for applications requiring fluorescent labeling. This guide provides a comparative analysis of the fluorescence stability of this compound, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagents for their studies.
Enhanced Brightness Through Reduced Quenching
This compound is a genetically modified streptavidin with a significantly reduced number of surface-exposed lysine residues. This "amine landscaping" is critical because lysine residues are the primary sites for conjugation with amine-reactive fluorescent dyes, such as N-hydroxysuccinimide (NHS) esters. In wild-type streptavidin, the high density of lysine residues can lead to the conjugation of multiple fluorophores in close proximity, resulting in self-quenching and a subsequent decrease in fluorescence intensity. By minimizing the available lysine residues, this compound ensures a more controlled and optimized labeling stoichiometry, leading to a substantial increase in the brightness of the resulting conjugate.
Comparative Fluorescence Stability
While direct quantitative data on the photobleaching half-life of dye-labeled this compound is not extensively published in comparative studies, its fluorescence stability can be inferred from the properties of the conjugated dyes and the principles of fluorescence quenching. The primary advantage of this compound lies in its ability to maximize the fluorescence output of the conjugated dye by minimizing quenching.
For a comparative perspective, this guide considers two key factors: the protein scaffold (this compound vs. wild-type streptavidin) and the choice of fluorescent dye (e.g., Alexa Fluor vs. Cyanine dyes).
| Feature | This compound-Dye Conjugate | Wild-Type Streptavidin-Dye Conjugate | Alexa Fluor Dyes (General) | Cyanine (Cy) Dyes (General) |
| Relative Brightness | High | Moderate to Low (due to quenching) | High | Moderate to High |
| Photostability | Dependent on the conjugated dye | Dependent on the conjugated dye | High[1][2] | Moderate |
| Quenching | Minimized | Prone to self-quenching | Less prone to aggregation-induced quenching[1] | Can be prone to aggregation and quenching[1] |
| Key Advantage | Maximized fluorescence output per dye molecule | Readily available | Superior photostability and brightness[1][2] | Established class of fluorescent dyes |
Note: The photostability of the this compound conjugate is primarily determined by the intrinsic photostability of the chosen fluorescent dye. When conjugated with a highly photostable dye, such as a member of the Alexa Fluor family, the resulting this compound conjugate is expected to exhibit superior fluorescence stability compared to a similar conjugate with a less stable dye.
Experimental Protocols
To empirically determine and compare the fluorescence stability of this compound conjugates, a photobleaching experiment can be performed.
Experimental Protocol: Photobleaching Analysis of Immobilized Fluorescent-Labeled Proteins
Objective: To measure and compare the rate of photobleaching of a dye-labeled this compound-biotin conjugate to a dye-labeled wild-type streptavidin-biotin conjugate.
Materials:
-
Dye-labeled this compound
-
Dye-labeled wild-type streptavidin
-
Biotinylated molecules (e.g., biotinylated BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microscope slides and coverslips
-
Fluorescence microscope equipped with a suitable laser line for excitation, a sensitive camera (e.g., EMCCD or sCMOS), and image acquisition software.
Procedure:
-
Immobilization of Biotinylated Molecules:
-
Prepare a solution of biotinylated BSA in PBS at a concentration of 100 µg/mL.
-
Incubate the surface of a clean microscope slide with the biotinylated BSA solution for 1 hour at room temperature in a humidified chamber.
-
Wash the slide three times with PBS to remove any unbound biotinylated BSA.
-
-
Binding of Fluorescently Labeled Proteins:
-
Prepare solutions of dye-labeled this compound and dye-labeled wild-type streptavidin in PBS at a concentration of 10 µg/mL.
-
Incubate the biotinylated BSA-coated slide with the fluorescently labeled protein solutions for 30 minutes at room temperature in a humidified chamber, protected from light.
-
Wash the slide three times with PBS to remove any unbound fluorescent proteins.
-
Mount a coverslip onto the slide using a suitable mounting medium.
-
-
Image Acquisition and Photobleaching:
-
Place the slide on the stage of the fluorescence microscope.
-
Locate a region of interest with uniformly distributed fluorescence.
-
Set the microscope parameters for image acquisition. Use the same settings (laser power, exposure time, camera gain) for all samples to be compared.
-
Acquire an initial image (time point 0).
-
Continuously illuminate the region of interest with the excitation laser.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ), measure the mean fluorescence intensity of the region of interest in each image of the time-lapse series.
-
Correct for background fluorescence by measuring the intensity of a region with no fluorescent signal and subtracting it from the intensity of the region of interest.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t₁₂) for each sample, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Visualizing Experimental and Biological Contexts
To better illustrate the experimental workflow and a relevant biological application, the following diagrams are provided.
Conclusion
This compound represents a significant advancement in fluorescent probe technology, offering researchers a tool to achieve brighter and more reliable signals in a variety of applications. Its key advantage lies in the reduction of fluorescence quenching, which directly translates to enhanced brightness. While the photostability of a this compound conjugate is ultimately governed by the choice of the fluorescent dye, the use of highly photostable dyes, such as those from the Alexa Fluor family, in conjunction with the this compound protein, provides a superior system for fluorescence-based assays. The provided experimental protocol offers a framework for researchers to quantitatively assess the fluorescence stability of their specific this compound-dye conjugates, enabling informed decisions for the design of robust and reproducible experiments.
References
Flavidin in the Landscape of Natural Antioxidants: A Comparative Guide
In the continuous search for potent, naturally derived antioxidants, Flavidin, a compound isolated from the Orchidaceae family, has emerged as a noteworthy candidate. This guide provides a comparative analysis of this compound against a panel of well-established natural antioxidants: Vitamin C, Vitamin E, Quercetin, and Resveratrol. The comparison focuses on their free-radical scavenging capabilities, supported by available experimental data, and delves into the cellular mechanisms underlying their antioxidant action. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed evaluation of this compound's potential.
Quantitative Comparison of Antioxidant Activity
The capacity of an antioxidant to scavenge free radicals is a key indicator of its potency. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to assess this activity, with the half-maximal inhibitory concentration (IC50) value representing the concentration of an antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies greater antioxidant activity.
While direct IC50 values for this compound from the primary literature are not publicly available, a pivotal study by Jayaprakasha et al. (2004) provides a qualitative comparison. The study reported that this compound exhibited more potent radical scavenging activity than the synthetic antioxidant Butylated Hydroxyanisole (BHA) across all tested concentrations (5, 10, 20, and 40 ppm)[1][2]. Furthermore, in a β-carotene-linoleate model system, this compound demonstrated very high antioxidant activity (90.2%), nearly equivalent to that of BHA at a concentration of 50 ppm[1][2].
For a quantitative perspective, the following table summarizes the reported DPPH IC50 values for Vitamin C, Vitamin E, Quercetin, and Resveratrol from various studies. It is important to note that these values can vary depending on the specific experimental conditions.
| Antioxidant | DPPH IC50 (µg/mL) | Reference(s) |
| This compound | Data not available | - |
| Vitamin C | 5.00 - 24.63 | [3] |
| Vitamin E | ~42.86 | |
| Quercetin | 9.9 - 19.17 | |
| Resveratrol | 2.86 - ~131 |
Experimental Methodologies
To ensure a clear understanding of the data presented, this section outlines the protocols for two key antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common, rapid, and simple method for evaluating the antioxidant capacity of a compound.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH is prepared in a suitable solvent, such as methanol or ethanol. This solution has a deep violet color.
-
Sample Preparation: The antioxidant compound (e.g., this compound, Vitamin C) is prepared in a series of concentrations.
-
Reaction: The antioxidant solutions of varying concentrations are added to the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (commonly 30 minutes).
-
Measurement: The absorbance of the solutions is measured using a spectrophotometer at a wavelength of approximately 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated. In the presence of an antioxidant, the DPPH radical is neutralized, leading to a loss of the violet color, which is observed as a decrease in absorbance.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Protocol:
-
Cell Culture: Adherent cells, such as human liver cancer HepG2 cells, are cultured in a 96-well microplate until they form a confluent monolayer.
-
Probe Loading: The cells are incubated with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is a cell-permeable, non-fluorescent probe.
-
Antioxidant Treatment: The cells are then treated with the antioxidant compound of interest at various concentrations.
-
Induction of Oxidative Stress: A free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the cells to induce oxidative stress.
-
Fluorescence Measurement: Inside the cells, DCFH-DA is deacetylated to DCFH, which is then oxidized by reactive oxygen species (ROS) to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is measured over time using a microplate reader.
-
Data Analysis: The antioxidant capacity of the compound is determined by its ability to inhibit the formation of DCF. The results are often expressed as CAA units, where one unit is equivalent to the antioxidant activity of 1 µmol of quercetin.
Signaling Pathways in Antioxidant Action
Natural antioxidants, particularly flavonoids, exert their protective effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular stress response.
General Antioxidant Signaling Pathway for Flavonoids
Flavonoids can influence key signaling cascades that regulate the expression of endogenous antioxidant enzymes and other cytoprotective proteins.
Flavonoids have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or certain flavonoids, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of genes encoding for antioxidant and detoxifying enzymes. This leads to the increased expression of proteins like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT), thereby enhancing the cell's intrinsic antioxidant defenses.
Furthermore, flavonoids can modulate other critical signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are involved in regulating inflammation, cell survival, and apoptosis. By influencing these pathways, flavonoids can exert a multi-faceted protective effect against cellular damage.
Conclusion
This compound demonstrates significant promise as a natural antioxidant, with in vitro studies indicating a potency that surpasses the synthetic antioxidant BHA in certain assays[1][2]. While a direct quantitative comparison with other well-known natural antioxidants is currently limited by the lack of publicly available IC50 data for this compound, the existing qualitative evidence is compelling. In contrast, Vitamin C, Vitamin E, Quercetin, and Resveratrol have well-documented antioxidant capacities, with Quercetin and potent forms of Vitamin C and Resveratrol showing very strong free-radical scavenging activity.
The ability of flavonoids, including likely this compound, to not only directly neutralize free radicals but also to upregulate the body's own antioxidant defenses through the modulation of key signaling pathways like Nrf2, highlights their therapeutic potential. Further research, particularly studies that provide quantitative data on this compound's antioxidant activity and explore its effects on cellular signaling pathways in more detail, is warranted to fully elucidate its position within the arsenal of natural antioxidants. Such studies will be crucial for guiding its potential development as a novel agent for the prevention and treatment of oxidative stress-related pathologies.
References
Flavidin's Free Radical Scavenging Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the free radical scavenging activity of Flavidin against other well-established antioxidant compounds. The information is supported by available experimental data from in-vitro studies, offering valuable insights for researchers in the fields of pharmacology and drug development.
Comparative Analysis of Antioxidant Activity
The following table summarizes the free radical scavenging activity of this compound in relation to other common antioxidants. The data for the alternatives is presented as IC50 values (the concentration required to scavenge 50% of free radicals), a standard measure of antioxidant efficacy. A lower IC50 value indicates a higher antioxidant potency.
| Antioxidant | DPPH Scavenging Activity (IC50) | ABTS Scavenging Activity (IC50) | Hydrogen Peroxide Scavenging Activity (IC50) |
| This compound | More potent than BHA at 5, 10, 20, and 40 ppm[1][2] | Data not available | Effective scavenging activity reported[1][2] |
| Vitamin C (Ascorbic Acid) | ~5 - 15 µg/mL | ~10 - 20 µg/mL | ~20 - 50 µg/mL |
| Vitamin E (Trolox) | ~10 - 50 µg/mL | ~5 - 15 µg/mL | Data not available |
| Quercetin | ~2 - 10 µg/mL | ~1 - 5 µg/mL | Data not available |
| Butylated Hydroxyanisole (BHA) | ~10 - 30 µg/mL | ~2 - 10 µg/mL | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound and other antioxidants are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is one of the most common methods for evaluating the antioxidant activity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol.
-
Preparation of test samples: The antioxidant compound (e.g., this compound) and standard antioxidants are prepared in a series of concentrations.
-
Reaction: A specific volume of the test sample is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Value Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is another widely used method for assessing antioxidant activity, applicable to both hydrophilic and lipophilic compounds.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization of the solution. The extent of color change is measured spectrophotometrically.
Procedure:
-
Generation of ABTS•+: A stock solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark for 12-16 hours to generate the ABTS•+ radical cation.
-
Preparation of working solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., ethanol or phosphate buffer) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Reaction: The test sample is added to the ABTS•+ working solution.
-
Incubation: The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at the characteristic wavelength (e.g., 734 nm).
-
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay.
-
IC50 Value Determination: The IC50 value is calculated from the dose-response curve.
Hydrogen Peroxide (H₂O₂) Scavenging Assay
This assay measures the ability of an antioxidant to scavenge hydrogen peroxide, a reactive oxygen species.
Principle: Hydrogen peroxide itself is not a free radical, but it can generate the highly reactive hydroxyl radical (•OH) in the presence of metal ions. Antioxidants can scavenge H₂O₂ by donating electrons, thus preventing the formation of more harmful radicals. The remaining concentration of H₂O₂ is determined spectrophotometrically.
Procedure:
-
Preparation of H₂O₂ solution: A solution of hydrogen peroxide is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Reaction: The test sample is mixed with the hydrogen peroxide solution.
-
Incubation: The mixture is incubated for a specific duration (e.g., 10 minutes).
-
Measurement: The absorbance of the hydrogen peroxide at a specific wavelength (e.g., 230 nm) is measured.
-
Calculation: The percentage of hydrogen peroxide scavenged is calculated using the formula: % Scavenged = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Value Determination: The IC50 value is determined from the plot of scavenging percentage against the concentration of the antioxidant.
Mechanism of Action: Free Radical Scavenging
The primary mechanism by which antioxidants like this compound neutralize free radicals is through the donation of a hydrogen atom or an electron. This process stabilizes the highly reactive free radical, thereby preventing it from causing oxidative damage to cellular components such as DNA, proteins, and lipids.
Caption: General mechanism of free radical scavenging by an antioxidant.
References
comparative study of different Flavidin antioxidant assays
For researchers, scientists, and professionals in drug development, the accurate assessment of a compound's antioxidant potential is a critical step in its evaluation. This guide provides a comparative study of different in vitro antioxidant assays utilized to characterize the antioxidant properties of Flavidin, a compound isolated from Orchidaceae species.[1][2] This document outlines the experimental data available, details the methodologies for key assays, and visualizes a potential signaling pathway through which this compound may exert its antioxidant effects.
Quantitative Data Summary
The antioxidant potency of this compound has been investigated using several established in vitro models.[1][2] The available quantitative and qualitative data from these assays are summarized in the table below for easy comparison. It is important to note that while multiple assays have been employed, specific quantitative values such as IC50 are not publicly available for all assays.
| Antioxidant Assay | This compound Performance | Comparative Standard | Reference |
| β-Carotene-Linoleate Assay | 90.2% antioxidant activity at 50 ppm | Almost equivalent to Butylated Hydroxyanisole (BHA) at 50 ppm | [1][2] |
| DPPH Radical Scavenging Assay | Showed more radical scavenging activity than BHA at 5, 10, 20, and 40 ppm concentrations. | Butylated Hydroxyanisole (BHA) | [1][2] |
| Phosphomolybdenum Assay | Showed very good antioxidant capacity. | Not specified | [1][2] |
| Hydrogen Peroxide Scavenging Assay | Showed effective hydrogen peroxide scavenging activity. | Not specified | [1][2] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays used to evaluate this compound are provided below. These protocols are based on standard methods employed in the cited research.
β-Carotene-Linoleate Assay
This assay measures the ability of an antioxidant to inhibit the bleaching of β-carotene by linoleic acid free radicals.
Protocol:
-
A stock solution of β-carotene is prepared by dissolving β-carotene in chloroform.
-
An emulsion is prepared by adding linoleic acid and Tween 80 to the β-carotene solution.
-
The chloroform is removed by evaporation under a vacuum.
-
Oxygenated distilled water is added to the residue, and the mixture is vigorously shaken to form an emulsion.
-
Aliquots of the β-carotene-linoleate emulsion are mixed with the test sample (this compound) at various concentrations.
-
The absorbance of the mixture is measured at 470 nm immediately after mixing and after a set incubation period (e.g., 2 hours) at a specific temperature (e.g., 50°C).
-
The antioxidant activity is calculated as the percentage of inhibition of β-carotene bleaching.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing its decolorization.
Protocol:
-
A fresh solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
The test sample (this compound) is prepared in a series of concentrations.
-
The DPPH solution is mixed with the test sample solutions.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at the wavelength of maximum absorbance of DPPH (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample solutions to that of a control (DPPH solution without the sample).
Phosphomolybdenum Assay
This method evaluates the total antioxidant capacity of a compound by measuring the reduction of Molybdenum (VI) to Molybdenum (V).
Protocol:
-
A reagent solution is prepared containing ammonium molybdate, sodium phosphate, and sulfuric acid.
-
The test sample (this compound) is mixed with the reagent solution.
-
The mixture is incubated at a high temperature (e.g., 95°C) for a specific duration (e.g., 90 minutes).
-
After cooling to room temperature, the absorbance of the green phosphomolybdenum complex is measured at 695 nm.
-
The total antioxidant capacity is expressed as equivalents of a standard antioxidant, such as ascorbic acid.
Hydrogen Peroxide Scavenging Assay
This assay determines the ability of an antioxidant to scavenge hydrogen peroxide.
Protocol:
-
A solution of hydrogen peroxide is prepared in a phosphate buffer.
-
The test sample (this compound) is added to the hydrogen peroxide solution.
-
The absorbance of the mixture is measured at 230 nm after a certain incubation time (e.g., 10 minutes) against a blank solution containing the phosphate buffer without hydrogen peroxide.
-
The percentage of hydrogen peroxide scavenged is calculated by comparing the absorbance of the sample to that of the control (hydrogen peroxide solution without the sample).
Potential Signaling Pathway and Experimental Workflow
Flavonoids are known to exert their antioxidant effects through various mechanisms, including the modulation of cellular signaling pathways. One such critical pathway is the Keap1-Nrf2 pathway, which is a master regulator of the antioxidant response. While direct evidence for this compound's modulation of this pathway is not yet available, it represents a plausible mechanism of action for flavonoids.
Caption: Potential mechanism of this compound via the Keap1-Nrf2 pathway.
The diagram above illustrates the Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like flavonoids, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of various antioxidant and cytoprotective genes.
References
In Vivo Validation of Flavidin's Antioxidant Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct in vivo validation of the antioxidant effects of Flavidin is not yet extensively documented in published literature, its structural classification as a phenanthrene derivative provides a strong basis for predicting its potential efficacy. Phenanthrenes, as a class, have demonstrated significant antioxidant properties in various studies. This guide provides a comparative overview of the anticipated in vivo antioxidant effects of this compound, drawing parallels with known data from structurally related phenanthrene and pyran compounds, and contrasting them with the well-established antioxidant, Vitamin C.
Comparative Analysis of Antioxidant Activity
To provide a clear comparison, the following table summarizes the in vivo antioxidant effects observed for phenanthrene derivatives and Vitamin C in a common animal model of oxidative stress induced by carbon tetrachloride (CCl4). This model is widely used to assess the protective effects of antioxidants against toxin-induced liver damage.
| Antioxidant Agent | Animal Model | Dosage | Key Biomarkers of Oxidative Stress | Antioxidant Enzyme Activity | Reference |
| Phenanthrene Derivatives (Hypothetical for this compound) | Rat (CCl4-induced hepatotoxicity) | 50-100 mg/kg | ↓ Malondialdehyde (MDA) ↓ Protein Carbonyl Content | ↑ Superoxide Dismutase (SOD) ↑ Catalase (CAT) ↑ Glutathione Peroxidase (GPx) | [1][2] |
| Vitamin C (Ascorbic Acid) | Rat (CCl4-induced hepatotoxicity) | 100-200 mg/kg | ↓ Malondialdehyde (MDA) ↓ 8-hydroxy-2'-deoxyguanosine (8-OHdG) | ↑ Superoxide Dismutase (SOD) ↑ Catalase (CAT) ↑ Glutathione (GSH) levels | [3] |
Note: The data for phenanthrene derivatives is a composite representation based on published studies on various compounds within this class and serves as a predictive framework for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for inducing oxidative stress in an animal model and for the subsequent analysis of key oxidative stress markers.
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model in Rats
This protocol outlines the induction of liver damage in rats, a common model to evaluate the protective effects of antioxidant compounds.
-
Animal Selection: Male Wistar rats (180-220g) are used.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to standard pellet diet and water.
-
Grouping:
-
Group I (Control): Receives the vehicle (e.g., corn oil) only.
-
Group II (CCl4 Control): Receives a single intraperitoneal (i.p.) injection of CCl4 (1 ml/kg body weight) mixed with corn oil (1:1).
-
Group III (Test Compound): Receives the test compound (e.g., this compound, phenanthrene derivative, or Vitamin C) at a specified dose orally for 7 days prior to CCl4 administration.
-
Group IV (Positive Control): Receives a known antioxidant (e.g., Silymarin) at a specified dose orally for 7 days prior to CCl4 administration.
-
-
Induction of Oxidative Stress: On the 7th day, 1 hour after the final dose of the test compound, animals in Groups II, III, and IV are administered CCl4.
-
Sample Collection: 24 hours after CCl4 administration, animals are euthanized. Blood and liver tissues are collected for biochemical and histopathological analysis.
Measurement of Oxidative Stress Markers
The following assays are standard procedures for quantifying the extent of oxidative damage and the status of antioxidant defense systems in biological samples.
-
Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS):
-
Tissue homogenate is mixed with a solution of thiobarbituric acid (TBA).
-
The mixture is heated in a boiling water bath to facilitate the reaction between MDA and TBA, forming a pink-colored complex.
-
The absorbance of the resulting solution is measured spectrophotometrically at 532 nm.
-
MDA levels are expressed as nmol/mg of protein.
-
-
Superoxide Dismutase (SOD) Activity Assay:
-
This assay is based on the ability of SOD to inhibit the auto-oxidation of pyrogallol.
-
The rate of pyrogallol auto-oxidation is measured by the increase in absorbance at 420 nm.
-
The SOD activity is calculated based on the percentage of inhibition of pyrogallol auto-oxidation and expressed as units/mg of protein.
-
-
Catalase (CAT) Activity Assay:
-
The assay measures the rate of decomposition of hydrogen peroxide (H2O2) by catalase.
-
The decrease in absorbance at 240 nm due to H2O2 decomposition is monitored.
-
Catalase activity is expressed as μmol of H2O2 consumed/min/mg of protein.
-
Visualizing the Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.
References
- 1. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and In vivo Antioxidant Evaluation and Estimation of Total Phenolic, Flavonoidal Content of Mimosa pudica L - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Novel Compounds: A General Protocol in the Absence of Specific Data for Flavidin
IMMEDIATE ACTION REQUIRED: No specific Safety Data Sheet (SDS) for a compound explicitly named "Flavidin" has been identified. The following guidance is based on general best practices for handling chemicals with unknown hazards. It is imperative to obtain a substance-specific SDS from the manufacturer or supplier before any handling, storage, or disposal of this compound.
This document provides a procedural framework for researchers, scientists, and drug development professionals to safely manage a novel or undocumented compound, using "this compound" as a placeholder. The protocol emphasizes a conservative approach to personal protective equipment (PPE), operational procedures, and waste disposal to ensure the highest level of safety in the absence of specific hazard information.
Pre-Handling Risk Assessment: A Mandatory First Step
Before any laboratory work commences, a thorough risk assessment is crucial. This process should be documented and approved by the institution's Environmental Health and Safety (EHS) department. The primary goal is to identify potential hazards and implement appropriate control measures.
A general workflow for this risk assessment is as follows:
Caption: Risk assessment workflow for handling a chemical with unknown hazards.
Personal Protective Equipment (PPE): A Multi-layered Defense
Given the unknown nature of this compound, a comprehensive PPE strategy is required to protect against all potential routes of exposure. The following table summarizes the minimum recommended PPE.[1][2][3] It is essential to select equipment that is resistant to a broad range of chemicals.
| PPE Category | Minimum Requirement | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[2] | Protects against splashes, aerosols, and unforeseen reactions. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., a nitrile base glove with a neoprene or butyl rubber outer glove). | Provides a robust barrier against a wide range of potential chemical exposures.[2] |
| Body Protection | A flame-resistant lab coat worn over full-body clothing (long pants and long-sleeved shirt).[4][5] | Protects skin from splashes and contact. Flame-resistant material is a necessary precaution for unknown flammability. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects.[1] |
| Respiratory Protection | A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates. Use should be within a certified chemical fume hood. | Protects against inhalation of unknown vapors, dusts, or aerosols. |
The selection of appropriate PPE should follow a logical decision-making process:
References
- 1. labmanager.com [labmanager.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 5. Personal Protective Equipment (PPE); Personal Attire and Hygiene – Laboratory Safety [wp.stolaf.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
